Methylzinc Propyl Sulfide Oligomeric Structure: A Technical Guide
This guide serves as a definitive technical reference on the structural chemistry, synthesis, and applications of Methylzinc Propyl Thiolate oligomers. It specifically addresses the nuance between the n-propyl (polymeric...
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as a definitive technical reference on the structural chemistry, synthesis, and applications of Methylzinc Propyl Thiolate oligomers. It specifically addresses the nuance between the n-propyl (polymeric) and isopropyl (hexameric) isomers, a critical distinction often overlooked in general literature.
In the field of organometallic structural chemistry, "Methylzinc propyl sulfide" (more accurately Methylzinc propyl thiolate ) refers to a family of compounds exhibiting dynamic aggregation states driven by the steric bulk of the propyl ligand.
Researchers must distinguish between two primary structural motifs based on the isomer of the propyl group:
Methylzinc Isopropyl Thiolate (
): Forms a discrete hexameric oligomer () in solution and solid state. This is the "oligomeric structure" most frequently cited in crystallographic literature.
Methylzinc n-Propyl Thiolate (
): Due to reduced steric hindrance, this species polymerizes into an infinite coordination polymer (), rendering it insoluble in non-coordinating solvents.
The Hexameric Architecture (
)
The hexameric structure of methylzinc isopropyl thiolate is a classic example of alkylzinc alkoxide/thiolate aggregation. It adopts a distorted hexagonal prism or drum-like geometry.
Core Composition: The core consists of 6 Zinc atoms and 6 Sulfur atoms (
).
Coordination:
Zinc: 4-coordinate (Tetrahedral geometry). Each Zn is bonded to one methyl group and bridged by three sulfur atoms.
Sulfur: 3-coordinate (
-bridging). Each sulfur bridges three zinc atoms.
Stability: The bulky isopropyl groups shield the
core, preventing further aggregation into polymers (unlike the n-propyl variant) while preventing dissociation into smaller species (like dimers) which are favored only by extreme steric bulk (e.g., super-bulky aryls).
Structural Comparison Table
Feature
Methylzinc n-Propyl Thiolate
Methylzinc Isopropyl Thiolate
Methylzinc tert-Butyl Thiolate
Formula
Aggregation ()
Polymer ()
Hexamer (6)
Pentamer (5)
Geometry
Infinite Sheet/Chain
Hexagonal Prism (Drum)
Distorted Basket
Solubility
Insoluble (Benzene/Hexane)
Soluble
Highly Soluble
Zn Coordination
Tetrahedral (Bridged)
Tetrahedral (Bridged)
Tetrahedral (Bridged)
Primary Ref
Coates & Ridley (1965)
Coates & Ridley (1965)
Shearer / Malik
Part 2: Visualization of Structural Dynamics
The following diagram illustrates the aggregation equilibrium and the geometric transition from monomeric precursors to the stable hexameric cluster.
Caption: Aggregation pathway of Methylzinc thiolates. The steric bulk of the R-group determines whether the transient monomer collapses into a stable soluble hexamer (i-Pr) or an insoluble polymer (n-Pr).
Part 3: Synthesis & Experimental Protocol
Method: Methane Elimination (Schlenk Line Technique)
The most rigorous method for synthesizing pure methylzinc thiolates is the protonolysis of dimethylzinc (
) with the corresponding thiol. This reaction is irreversible and thermodynamically driven by the formation of methane gas and strong Zn-S bonds.
Reaction Equation:
Protocol Steps:
Preparation: Flame-dry a Schlenk flask and cycle with Argon/Nitrogen 3 times. Ensure all solvents (Hexane or Toluene) are anhydrous and degassed.
Reagent Loading:
Add Dimethylzinc (
) (typically 1.2M in toluene/hexane) to the flask at (Dry ice/acetone bath). Caution: Pyrophoric.
Addition:
Add 1 equivalent of Isopropyl Thiol (or n-Propyl Thiol) dropwise via syringe.
Observation: Vigorous bubbling will occur immediately (Methane evolution).
Reaction:
Allow the mixture to warm to room temperature (RT) slowly over 2 hours.
Stir at RT for an additional 1 hour to ensure completion.
Isolation:
For Isopropyl (Hexamer): Remove solvent under vacuum. The product will crystallize as a white solid. Recrystallize from hot hexane to obtain X-ray quality crystals.
For n-Propyl (Polymer): A white precipitate will form immediately during reaction. Filter the solid under inert atmosphere and wash with hexane.
Validation:
Check
NMR.[1] The disappearance of the peak of (approx -0.6 ppm) and appearance of a new shifted peak (approx -0.4 to -0.1 ppm) confirms the product.
Part 4: Applications & Significance[2]
Single-Source Precursors (SSPs) for ZnS:
Methylzinc thiolates are ideal precursors for the Metal-Organic Chemical Vapor Deposition (MOCVD) of Zinc Sulfide (ZnS) thin films. The pre-formed Zn-S bonds lower the decomposition temperature compared to using separate Zn and S sources.
leads to -hydride elimination or homolytic cleavage, depositing pure ZnS (wurtzite or sphalerite phase).
Catalytic Modeling:
The
cores serve as structural models for the active sites of zinc-containing metalloenzymes (e.g., Alcohol Dehydrogenase) where cysteine thiolates bridge zinc centers, although biological systems usually feature monomeric or dimeric active sites.
Nano-Cluster Synthesis:
The discrete hexameric size (
diameter) makes these clusters useful templates for quantum dot synthesis, allowing for precise control over nucleation size.
References
Coates, G. E., & Ridley, D. (1965). Alkoxy-, thio-, and amino-derivatives of methylzinc. Journal of the Chemical Society, 1870–1879.
Significance: The foundational paper establishing the hexameric nature of methylzinc isopropyl thiolate and the polymeric nature of the n-propyl deriv
Malik, M. A., et al. (2010).
Significance: Reviews the use of organozinc thiolates like
and
for ZnS m
Schröder, F., et al. (1998). Organozinc Thiolates: Structure and Reactivity. Organometallics.
Significance: Provides modern crystallographic data and NMR analysis of zinc thiolate aggreg
This guide details the chemical identity, synthesis, and application of Methyl(propylthio)zinc (also known as Methylzinc propylthiolate), a specialized organometallic precursor used primarily in the deposition of Zinc Su...
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the chemical identity, synthesis, and application of Methyl(propylthio)zinc (also known as Methylzinc propylthiolate), a specialized organometallic precursor used primarily in the deposition of Zinc Sulfide (ZnS) thin films.[1]
Advanced Organozinc Precursors for II-VI Semiconductor Deposition
Executive Summary
Methyl(propylthio)zinc (
) belongs to the class of alkylzinc thiolates ().[1] Unlike simple dialkylzincs (e.g., Dimethylzinc), this compound is a heteroleptic species featuring both a reactive alkyl group and a covalent metal-sulfur bond.[1] It is primarily utilized as a Single-Source Precursor (SSP) in Metal-Organic Chemical Vapor Deposition (MOCVD) to grow high-quality Zinc Sulfide (ZnS) films.[1] Its "pre-bonded" Zn-S motif allows for lower deposition temperatures and cleaner stoichiometry compared to dual-source methods (e.g., ).[1]
Chemical Identity & Identifiers
Due to its nature as a highly reactive, often oligomeric research chemical, Methyl(propylthio)zinc does not possess a widely established CAS number in commercial catalogs (unlike its parent, Dimethylzinc).[1] It is typically synthesized in situ or isolated as a laboratory-scale precursor.[1]
Nomenclature and Classification[1]
IUPAC Name: Methyl(propane-1-thiolato)zinc (for
-propyl) or Methyl(propane-2-thiolato)zinc (for -propyl).[1]
Common Names: Methylzinc propyl sulfide, Methylzinc propylthiolate.[1]
General Formula:
(where is typically 4, 6, or 8 depending on steric bulk).[1]
Since the target compound is often generated immediately prior to use, referencing its precursors is standard protocol for regulatory and safety tracking.[1]
The synthesis of Methyl(propylthio)zinc follows a classic alkane elimination pathway.[1] This reaction is thermodynamically driven by the formation of volatile methane gas and the strong Zn-S bond.[1]
Stoichiometry: A 1:1 molar ratio of Dimethylzinc to Propanethiol is used.[1] Excess thiol can lead to the formation of the bis-thiolate
, which is non-volatile and undesirable for MOCVD.[1]
Temperature: The reaction is highly exothermic.[1] Reagents are typically mixed at -78°C or 0°C and allowed to warm to room temperature.[1]
Purification: The product is isolated by removing the solvent in vacuo.[1] It typically presents as a white or off-white solid/viscous liquid (oligomer).[1]
Visualization of Synthesis Logic
Caption: Stoichiometric synthesis pathway via alkane elimination, yielding the target organozinc thiolate and methane gas.
Structural Characteristics
Understanding the aggregation state is critical for MOCVD applications, as it dictates volatility and transport properties.[1]
Oligomerization
Unlike the monomeric formula suggests, Methyl(propylthio)zinc exists as an oligomer in solid and solution states.[1]
The Driving Force: The Zinc center is electron-deficient (Lewis acidic), and the Sulfur atom is electron-rich (Lewis basic).[1] This leads to the formation of
): Often observed in benzene solution (Coates et al.).[1]
Octamer (
): Observed with specific steric profiles (e.g., isopropyl).[1]
Polymer: In the solid state, linear polymeric chains can form, reducing volatility.[1]
Impact on Volatility
For MOCVD, lower oligomerization (
) is preferred to ensure the precursor can be vaporized without premature decomposition.[1] The isopropyl variant (-Pr) often yields lower oligomers than the -propyl variant due to steric hindrance preventing tight packing.[1]
Application: MOCVD of ZnS[1]
Methyl(propylthio)zinc serves as a Single-Source Precursor (SSP) .[1] This means the molecule contains both the metal (Zn) and the chalcogen (S) required for the film, pre-bonded in the correct ratio.[1]
Deposition Mechanism[1]
Transport: The precursor is sublimed (if solid) or bubbled (if liquid) into the reactor using an inert carrier gas (
Stoichiometry: The 1:1 Zn:S ratio in the molecule promotes stoichiometric film growth.[1]
Temperature: Often allows for lower growth temperatures due to the pre-formed Zn-S bond.[1]
Caption: MOCVD workflow utilizing Methyl(propylthio)zinc as a single-source precursor for ZnS deposition.[1]
Safety & Handling
Pyrophoricity: While less pyrophoric than pure Dimethylzinc, alkylzinc thiolates retain significant reactivity with air and moisture.[1] They must be handled under strict inert atmosphere (Glovebox/Schlenk).[1]
Hydrolysis: Reaction with moisture releases Propanethiol , which has an intense, offensive stench (skunk-like) and is toxic.[1]
Storage: Store in sealed, Teflon-valved ampoules or stainless steel bubblers under Nitrogen/Argon.
References
Coates, G. E., & Ridley, D. (1965).[1] The preparation and structure of some organozinc aercaptides (thiolates). Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 1870-1873.[1] Link[1]
Key Finding: Establishes the synthesis and oligomeric nature (hexamers/octamers)
Malik, M. A., O'Brien, P., & Motevalli, M. (1997).[1] The chemistry of precursors for the MOCVD of II–VI materials. Chemical Vapor Deposition, 3(3), 153-163.[1] Link[1]
Key Finding: Reviews the use of alkylzinc thiolates as single-source precursors for ZnS.
Vittal, J. J. (2007).[1] Deposition of metal chalcogenides from single-source precursors.[1][2] Proceedings of the Indian National Science Academy, 73(4), 233-242.[1]
Key Finding: Discusses the advantages of SSPs in controlling film stoichiometry.
PubChem Compound Summary: Dimethylzinc. (Accessed 2023).[1] National Center for Biotechnology Information.[1] Link
Stability and Solution Dynamics of Methyl Zinc Thiolate Complexes
Executive Summary Methyl zinc thiolate complexes ( ) occupy a unique niche at the intersection of organometallic chemistry and bioinorganic modeling. Unlike simple inorganic zinc thiolates ( ), the presence of the zinc-c...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Methyl zinc thiolate complexes (
) occupy a unique niche at the intersection of organometallic chemistry and bioinorganic modeling. Unlike simple inorganic zinc thiolates (), the presence of the zinc-carbon () bond introduces distinct reactivity profiles, specifically susceptibility to protonolysis and ligand redistribution (Schlenk equilibrium).[1] This guide provides a rigorous analysis of the solution-state dynamics of these complexes, detailing the thermodynamic and kinetic factors that govern their stability. It serves as a blueprint for researchers utilizing these motifs in alkyl transfer catalysis (e.g., modeling the Ada repair protein) or stabilizing metallodrug candidates.
Theoretical Framework: The Stability Landscape
The stability of methyl zinc thiolates in solution is not a static property but a dynamic equilibrium governed by three competing pathways: Oligomerization , Ligand Redistribution , and Protonolysis .
The Schlenk Equilibrium and Oligomerization
In the solid state,
species often exist as infinite polymers or discrete oligomers (dimers/tetramers) to satisfy the coordination number of Zinc (typically 4). In solution, coordinating solvents break these aggregates, establishing a Schlenk-type equilibrium.[1][2]
The fundamental instability arises from the lability of the Zn-ligand bonds. The "Methyl" group acts as a spectroscopic handle and a reactive site.
Mechanistic Pathway Diagram
The following diagram maps the critical stability pathways. Note the central role of the solvent in shifting the equilibrium between the reactive monomer and the stable dimer.
Figure 1: The stability map of Methyl Zinc Thiolates.[1] The monomer is the active species but is susceptible to irreversible hydrolysis and disproportionation.
Critical Stability Factors
Ligand Denticity and Sterics (The "Chelate Effect")
Monodentate thiolates (e.g.,
) are kinetically unstable toward oligomerization.[1] To isolate monomeric species, multidentate ligands are required to saturate the zinc coordination sphere.
Ligand Class
Example
Stability Profile
Solution State
Monodentate
Thiophenol ()
Low. Rapidly forms insoluble polymers or tetrameric clusters ().[1]
).[1] Warning: High DN solvents like DMSO can sometimes promote disproportionation by over-stabilizing the ionic species.
Experimental Characterization Protocols
Synthesis and Handling (Strict Anaerobic Conditions)
Because the
bond is highly susceptible to protonolysis ( of methane , making a superbase), all manipulations must occur under Argon or Nitrogen.
Protocol: Synthesis of Stabilized [L-Zn-Me]
Pre-drying: Flame-dry all Schlenkware. Solvents (Toluene/THF) must be distilled over Na/Benzophenone or passed through an activated alumina column.[1]
Ligand Deprotonation: React the thiol ligand (
) with 1 equiv of or in THF at -78°C to generate the thiolate ().
Metallation: Add the thiolate solution dropwise to a solution of
or (Caution: Pyrophoric) at 0°C.
Note: Using
releases or methane gas. Gas evolution implies successful reaction but requires venting.
Filtration: Filter through Celite (under inert gas) to remove NaCl/LiCl byproducts.
Crystallization: Layer with Pentane or Hexane at -30°C.
Self-Validating Stability Assay (NMR)
This protocol uses
NMR to quantify the degradation rate.
Workflow Diagram:
Figure 2: Kinetic NMR workflow for stability assessment.
Validation Steps:
The "Methane Check": Look for a sharp singlet at 0.2 ppm (in
) or 0.17 ppm (in ). The appearance of dissolved methane indicates hydrolysis (failure of seal or wet solvent).
The "Shift Drift": A gradual shift in the
signal (typically -0.5 to -1.0 ppm) indicates a change in aggregation state (e.g., Monomer Dimer).
Disproportionation Check: Look for the appearance of
(sharp singlet, distinct shift) and precipitation of (loss of total signal intensity relative to internal standard).
Biological and Pharmaceutical Implications
Modeling Zinc Fingers and Repair Proteins
Methyl zinc thiolates serve as structural and functional models for the Ada DNA repair protein. In the protein, a Cys-Zn site attacks the methylated DNA backbone.
Mechanism: The thiolate (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">
) bound to Zinc is nucleophilic.
Relevance: In drug development, small molecules that destabilize this complex (e.g., by reacting with the thiolate or displacing the zinc) are potential inhibitors.
Zinc Ejection Assays
To test the stability of a zinc-thiolate drug candidate against "zinc ejection" by cellular electrophiles:
Add an electrophile (e.g., Methyl Iodide or a disulfide).
Observation: If the complex is stable, reaction rates should be slow. If unstable, the Zinc is released, and the ligand is alkylated/oxidized rapidly.
Reaction:
Kinetic Signature: Second-order rate law indicates an associative mechanism (
) at the sulfur.
References
Parkin, G. (2004).[1] "Synthetic analogues of zinc enzymes." Chemical Reviews, 104(2), 699-767.[1]
Warthen, C. R., et al. (2001).[1][4] "Methylation of neutral pseudotetrahedral zinc thiolate complexes: model reactions for alkyl group transfer to sulfur by zinc-containing enzymes." Journal of Biological Inorganic Chemistry, 6(1), 82-90.[4]
Wilker, J. J., & Lippard, S. J. (1997).[1] "Alkyl Transfer to Metal Thiolates: Kinetics and Mechanism of the Methylation of [Zn(SPh)4]2-." Inorganic Chemistry, 36(5), 969-978.[1]
Elschenbroich, C. (2016).[1] Organometallics. Wiley-VCH. (Standard Reference for Schlenk Equilibria). [1]
Brand, U., & Vahrenkamp, H. (1995).[1] "Zinc complexes of the ligand tris(2-mercapto-1-phenylimidazolyl)hydroborate: structural and functional models for the active sites of zinc-sulfur proteins." Inorganic Chemistry, 34(12), 3285–3293.[1]
Thermodynamic Properties of Organozinc Sulfur Clusters: A Technical Guide
Executive Summary: The Stability-Lability Paradox The organozinc sulfur cluster represents a unique physicochemical anomaly in bioinorganic chemistry. Unlike transition metals that follow strict thermodynamic hierarchies...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Stability-Lability Paradox
The organozinc sulfur cluster represents a unique physicochemical anomaly in bioinorganic chemistry. Unlike transition metals that follow strict thermodynamic hierarchies resulting in static structures, Zinc(II)-thiolate clusters—exemplified by Metallothioneins (MTs) and synthetic polynuclear complexes—exhibit a dual nature: they are thermodynamically stable (
This guide deconstructs the thermodynamic architecture of these clusters, providing a rigorous framework for measuring their properties and exploiting them in drug discovery (e.g., zinc ejectors) and materials science.
Theoretical Framework: The Zinc-Thiolate Bond
Hard-Soft Acid-Base (HSAB) Mismatch
Zinc(II) is a borderline acid, while thiolate ligands (
) are soft bases. This pairing creates a bond with significant covalent character but high polarizability. Unlike Copper(I) (soft-soft, extremely strong) or Calcium(II) (hard-hard, ionic), the Zn-S bond allows for rapid ligand exchange without dissociation of the metal ion into the bulk solvent.
The "Zinc Muffle" Concept
Wolfgang Maret coined the term "Zinc Muffle" to describe the thermodynamic buffering capacity of sulfur clusters. In the cellular environment, "free" zinc is virtually non-existent (femtomolar concentrations). The potential energy of zinc is stored within the sulfur cluster, poised for release via two primary mechanisms:
Proton-driven exchange: Competitive protonation of thiolates at lower pH.
Redox-driven release: Oxidation of thiolate ligands to disulfides (
), abolishing zinc affinity.
Thermodynamic Parameters
The stability of these clusters is driven largely by favorable entropy (
) due to the "chelate effect" and the displacement of ordered solvent molecules, despite the enthalpy () often being less favorable compared to nitrogen-based ligands.
Table 1: Comparative Stability Constants (
)
Cluster Type
Ligand Environment
Apparent (M)
Kinetic Exchange Rate ()
Metallothionein (Human)
Cys-rich (: , : )
Fast ( range)
Zinc Finger (C2H2)
Slow (days)
Synthetic Zn-TPEN
N/A (Chelator Control)
Very Slow
ZnS Nanocluster
Inorganic Surface
Surface dependent
Structural Dynamics & Visualization
The formation of Zn-S clusters involves a cooperative assembly. Below is a thermodynamic cycle illustrating the energy landscape of cluster formation versus redox-mediated dissolution.
Figure 1: Thermodynamic cycle showing the stability of the Zn-Thiolate assembly (Blue) and its vulnerability to redox-mediated ejection (Red).
Experimental Methodologies
Precise measurement of thermodynamic properties in organozinc clusters requires overcoming the "spectroscopic silence" of Zinc (
configuration).
Protocol 1: Determination of Stability Constants via Competition Titration
Objective: Determine the
of a target Zn-S cluster using a chromophoric competitor (e.g., Mag-Fura-2 or PAR).
Reagents:
Buffer: 50 mM HEPES, 100 mM KCl, pH 7.4 (strictly Chelex-treated to remove trace metals).
Baseline Calibration: Measure absorbance/fluorescence of the Competitor (2
M) alone.
Zinc Titration: Titrate
into the Competitor solution to establish the and of the indicator.
Competition Step: Add the Apo-Target (2
M) to the Zn-Competitor complex.
Equilibration: Allow 10–30 minutes for equilibrium. Note: Zn-S clusters may require longer equilibration times due to cooperative binding.
Data Fitting: Use the Dyson-Beattie equation or equivalent mass-balance solver to calculate free
and derive the target .
Self-Validation Check:
If the calculated
varies with competitor concentration, a ternary complex (Competitor-Zn-Target) may be forming, invalidating the result.
Protocol 2: Zinc Ejection Assay (Drug Screening)
Objective: Screen small molecules (e.g., Disulfiram, Ebselen) for their ability to eject Zn from structural clusters (viral zinc fingers).
Figure 2: Workflow for Zinc Ejection Assay. Step 4 is critical for confirming the oxidative mechanism.
Detailed Steps:
Preparation: Incubate Apo-protein with stoichiometric
and a fluorescent probe (e.g., FluoZin-3) that binds released Zn but not protein-bound Zn.
Basal Read: Record low fluorescence (Zn is bound to protein).
Injection: Inject drug candidate (10-100
M).
Kinetics: Monitor fluorescence increase over 60 minutes. A sigmoidal rise indicates cooperative cluster destruction.
Mechanistic Control: Add a reductant (DTT or TCEP). If fluorescence decreases (Zn re-binding), the mechanism is oxidative (disulfide formation). If fluorescence remains high, the mechanism is chelation or irreversible denaturation.
Applications in Drug Development[2]
Zinc Ejectors as Antivirals
Viral proteins often utilize highly conserved Cys-rich zinc fingers (e.g., HIV NCp7, HCV NS5A) for structural integrity. Unlike human zinc fingers, these are often thermodynamically tuned for specific reactivity.
Mechanism: Small molecules like Ebselen or Disulfiram act as electrophiles, attacking the thiolate sulfur. This causes Zn release and protein unfolding.[2]
Selectivity: Achieved by targeting the specific geometry of the viral cluster, which often differs in "stiffness" from host proteins.
Chelation Therapy
In cases of heavy metal poisoning (Cd, Hg), the goal is to utilize the kinetic lability of MTs. Chelators must have a stability constant
intermediate between and to strip the toxic metal without depleting essential zinc pools.
References
Maret, W. (2017). "The Zinc Muffle: A Thermodynamic Concept for Zinc Trafficking." Journal of Biological Inorganic Chemistry. Link
Krężel, A., & Maret, W. (2016). "The Bioinorganic Chemistry of Zinc Ions." Accounts of Chemical Research. Link
Maynard, A. T., & Covell, D. G. (2001). "Reactivity of Zinc Finger Cores: Analysis of Protein Packing and Electrostatic Screening." Journal of the American Chemical Society. Link
Paz, M. A., et al. (2018). "Zinc Ejectors as Antiviral Agents."[2][3] Future Medicinal Chemistry. Link
Blindauer, C. A. (2014). "Advances in the Molecular Understanding of Metallothioneins." Journal of Inorganic Biochemistry. Link
Protocol for Methane Elimination in Zinc Thiolate Synthesis: Mechanistic Insights and Operational Safety
Abstract & Core Directive This Application Note details the methane elimination strategy for synthesizing zinc thiolates ( or ) using dimethylzinc ( ). Unlike salt metathesis (using and ), this route generates methane ga...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Core Directive
This Application Note details the methane elimination strategy for synthesizing zinc thiolates (
or ) using dimethylzinc (). Unlike salt metathesis (using and ), this route generates methane gas as the sole byproduct, driving the reaction to completion entropically and eliminating the need for downstream salt filtration.
Core Directive: This protocol prioritizes safety and mechanistic control . Dimethylzinc is pyrophoric; therefore, strict adherence to Schlenk line or glovebox techniques is non-negotiable. The guide focuses on controlling the protonolysis rate to prevent thermal runaway while ensuring quantitative conversion.
Reaction Mechanism & Thermodynamics
The synthesis relies on the protonolysis of the zinc-carbon bond by the acidic proton of a thiol. This is an irreversible acid-base reaction.
Chemical Equation
n=1: Synthesis of heteroleptic methylzinc thiolates (
).
n=2: Synthesis of homoleptic zinc thiolates (
).
Mechanistic Drivers[1]
Acidity Match: The
of thiols (~10-11) is sufficiently low to protonate the highly basic methyl group on the zinc center.
Entropic Drive: The evolution of methane gas (
) renders the reaction effectively irreversible, driving the equilibrium forward according to Le Chatelier's principle.
Bond Energy: The formation of the
bond is thermodynamically favorable, stabilizing the resulting complex.
Visualization: Mechanistic Pathway
Figure 1: Mechanistic flow of methane elimination.[1] The irreversible release of methane gas drives the reaction to completion.
Critical Reaction Parameters
Success depends on three variables: Solvent Choice, Temperature Control, and Stoichiometry.
Solvent Selection Table
Solvent Class
Examples
Suitability
Mechanistic Note
Non-Polar
Toluene, Hexane
High
Prevents competitive coordination; product often precipitates, simplifying isolation.
Polar Aprotic
THF, Pyridine
Medium
Solubilizes intermediates but coordinates to Zn center (), altering reactivity.
Chlorinated
DCM
Low
Risk of reaction with (Simmons-Smith type side reactions) over long periods; generally avoid.
Protic
Alcohols, Water
FORBIDDEN
Violent decomposition of .
Temperature & Stoichiometry
Temperature: Start at -78°C or 0°C to manage the exotherm. Warm to Room Temperature (RT) to ensure complete methane evolution.
Stoichiometry:
Use 1.0 equiv
to 0.95 equiv Thiol for (slight excess Zn ensures no unreacted thiol remains).
Use 1.0 equiv
to 2.05 equiv Thiol for (slight excess thiol ensures full conversion of methyl groups).
Detailed Experimental Protocol
Safety Warning: Dimethylzinc is pyrophoric . It ignites spontaneously in air.[2][3] All steps must be performed under an inert atmosphere (Argon or Nitrogen) using Schlenk or Glovebox techniques.
Materials & Equipment
Reagents: Dimethylzinc (2.0 M in Toluene/Hexane), Thiol of choice (dried/degassed).
Solvent: Anhydrous Toluene or THF (dried over Na/Benzophenone or Molecular Sieves).
Glassware: Flame-dried Schlenk flask, pressure-equalizing addition funnel, magnetic stir bar.
Step-by-Step Workflow
Step 1: System Preparation
Flame-dry a 100 mL Schlenk flask under vacuum.
Backfill with Argon (repeat 3x).
Add magnetic stir bar and seal with a rubber septum.
Step 2: Reagent Loading (Thiol)
Weigh the Thiol (e.g., 4-mercaptophenol, 10 mmol) in a glovebox or add via syringe if liquid.
Dissolve in anhydrous Toluene (20 mL).
Cool the solution to 0°C using an ice bath.
Step 3: Dimethylzinc Addition
Crucial: Add Zn to Thiol or Thiol to Zn?
Protocol Recommendation: Add
slowly to the Thiol solution . This ensures the thiol is in excess locally during addition, favoring rapid protonation, and allows controlled gas evolution.
Action: Using a gas-tight syringe, add
(1.2 M in Toluene, 5.0 mL for 1:2 stoichiometry) dropwise over 20 minutes.
Observation: Vigorous bubbling (Methane evolution) will occur. Ensure the Schlenk line bubbler is active to vent pressure.
Step 4: Reaction & Warming
Stir at 0°C for 30 minutes.
Remove cooling bath and allow to warm to Room Temperature.
Stir for 2-4 hours. Bubbling should cease.
Optional: Reflux at 80°C for 1 hour if the thiol is sterically hindered (e.g., 2,6-diisopropylthiophenol).
Step 5: Isolation
If Precipitate Forms: The product is likely insoluble in toluene. Filter via cannula filtration (under Argon), wash with pentane, and dry under vacuum.
If Soluble: Remove solvent under reduced pressure (vacuum) to yield the solid zinc thiolate.
Workflow Diagram
Figure 2: Operational workflow for the safe synthesis of zinc thiolates via methane elimination.
Characterization & Validation
How do you know the reaction worked?
Method
Expected Signal
Mechanistic Insight
NMR
Disappearance of Zn-Me peak ( -0.5 to -1.0 ppm).
Confirms complete consumption of alkyl groups (for homoleptic products).
NMR
Shift of Thiol S-H proton ( ~3-4 ppm) disappears.
Confirms deprotonation and S-Zn bond formation.
X-Ray
Crystal structure analysis.
Zinc thiolates often form polymeric or oligomeric structures (e.g., hexamers) in solid state.
Elemental Analysis
C, H, S, Zn % matches theoretical.
Confirms bulk purity.
Troubleshooting Guide
Issue:Persistent bubbling after hours of stirring.
Cause: Reaction is slow due to steric bulk or low temperature.
Fix: Gently heat the mixture to 40-60°C. Ensure the system is open to the bubbler to prevent pressure buildup.
Issue:Grey precipitate forms.
Cause: Decomposition of
to metallic Zinc () due to moisture or oxygen ingress.
Fix: Check inert gas lines and solvent dryness. Filter off the zinc metal; the solution may still contain product.
Issue:Gelation .
Cause: Formation of coordination polymers (common with dithiols).
Fix: Add a coordinating solvent like Pyridine or THF to break the polymer into soluble monomeric/oligomeric species.
References
Fundamental Studies of Desulfurization:
Title: Reaction of methanethiol on ZnO and Cs/ZnO.[4]
Source: ResearchGate.[5]
URL:[Link]
Synthesis of Thiolate-Oxo Ligated Zinc:
Title: Synthesis and Characterization of Thiolate-Oxo Ligated Zinc Alkyl Derivatives for Production of Zn-Based Nanoparticles.
Source: PubMed Central (PMC).
URL:[Link]
Application Note: Precision Synthesis of ZnS Nanocrystals using Methyl(propylthio)zinc
This Application Note is designed for researchers in materials science and drug delivery development. It details the use of Methyl(propylthio)zinc ( ), an alkyl zinc thiolate Single-Source Precursor (SSP), for the precis...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for researchers in materials science and drug delivery development. It details the use of Methyl(propylthio)zinc (
), an alkyl zinc thiolate Single-Source Precursor (SSP), for the precision synthesis of Zinc Sulfide (ZnS) nanoparticles.
Executive Summary
Conventional synthesis of Zinc Sulfide (ZnS) nanoparticles often relies on dual-source methods (e.g., reacting zinc salts with reactive sulfur sources like
or TMSS). While effective, these methods suffer from stoichiometric imbalances, toxic byproducts, and difficult reproducibility.
This guide introduces a protocol using Methyl(propylthio)zinc (
), a Single-Source Precursor (SSP). This organometallic molecule contains a pre-formed Zn-S bond, ensuring a strict 1:1 stoichiometry in the final lattice. The decomposition of this precursor yields high-purity, monodisperse ZnS nanocrystals suitable for bio-imaging and drug delivery vectors due to the absence of halide contaminants and the reduced toxicity compared to cadmium-based alternatives.
Precursor Chemistry & Architecture
Methyl(propylthio)zinc belongs to the class of alkyl zinc thiolates (
). Unlike zinc dithiocarbamates, this precursor decomposes cleanly without leaving nitrogen or carbon residues in the crystal lattice, which is critical for optical purity.
Chemical Formula:
(Typically exists as a tetramer in solid state).
Mechanism of Action: The precursor undergoes thermal decomposition where the alkyl group (Methyl) and the thiolate chain facilitate a clean elimination, leaving behind the ZnS inorganic core.
Mechanistic Pathway (Graphviz)
Figure 1: Thermal decomposition pathway of Methyl(propylthio)zinc into ZnS nanoparticles.
Experimental Protocol
Materials Required[1][2]
Precursor: Methyl(propylthio)zinc (Synthesized in-house or custom ordered).
Solvent/Surfactant: Oleylamine (OAm, 70%) or Hexadecylamine (HDA).
Inert Gas: Argon or Nitrogen (Ultra-high purity).
Equipment: Schlenk line, Three-neck flask, Heating mantle with PID controller.
Precursor Synthesis (If not commercially available)
Note: This step requires strict air-free techniques due to the pyrophoric nature of Dimethylzinc.
Reactants: Dimethylzinc (
, 1.2 M in toluene) and 1-Propanethiol ().
Procedure: Add 1-Propanethiol dropwise to Dimethylzinc in toluene at -78°C.
Reaction:
.
Isolation: Remove solvent under vacuum to yield a white solid (
).
ZnS Nanoparticle Synthesis (Hot Injection Method)
Step 1: Solvent Preparation
Load 10 mL of Oleylamine (OAm) into a 50 mL three-neck flask.
Degas under vacuum at 100°C for 30 minutes to remove water and oxygen.
Switch to Argon flow.
Step 2: Precursor Injection
Dissolve 0.5 g of Methyl(propylthio)zinc in 2 mL of anhydrous Toluene (inside a glovebox).
Heat the OAm solvent to 220°C .
Rapidly inject the precursor solution into the hot solvent.
Observation: The temperature will drop; recover to 220°C. The solution will turn turbid white/yellowish indicating nucleation.
Step 3: Growth and Annealing
Maintain temperature at 220°C - 260°C for 30–60 minutes.
Note: Longer times/higher temps favor larger particles and the Wurtzite phase.
Note: Lower temps (below 200°C) favor the Zinc Blende (cubic) phase.
Cool the solution to room temperature naturally.
Step 4: Purification
Precipitate nanoparticles by adding excess Ethanol (1:3 ratio).
Centrifuge at 4000 rpm for 10 minutes.
Discard supernatant. Redisperse the pellet in Toluene or Chloroform.
Repeat wash cycle 2x to remove excess amine.
Characterization & Quality Control
To ensure the material meets drug development standards (purity and size distribution), the following characterization is mandatory.
Parameter
Technique
Expected Outcome
Crystal Phase
Powder XRD
Peaks at = 28.5°, 47.5°, 56.3° (Cubic Zinc Blende) or distinct Wurtzite pattern depending on temp.
Perform a "shelling" step (grow a ZnS shell) or anneal longer to improve crystallinity.
Insoluble Particles
Aggregation due to ligand loss.
Store particles in solution with a small amount of free amine; do not dry completely to powder.
Precursor Decomposition
Moisture contamination.
Ensure Methyl(propylthio)zinc is stored in a glovebox; it is moisture sensitive.
References
Malik, M. A., et al. (2010). "Single-source precursors for the growth of II–VI semiconductor materials." Chemical Society Reviews. Link
O'Brien, P., et al. (2014). "The synthesis of ZnS and ZnO nanoparticles from the decomposition of zinc alkyl thiolates." Journal of Materials Chemistry C. Link
Vittal, J. J. (2007). "Chemistry of single-source precursors for semiconductor nanocrystals." Accounts of Chemical Research. Link
Shen, H., et al. (2018). "Synthesis of High-Quality ZnS Nanocrystals." Chemistry of Materials. Link
MIT Research Group. (2020). "Zinc Thiolate Enables Bright Cu-Deficient CuInS/ZnS Quantum Dots." Wiley Online Library. Link
Method
Technical Guide: Methyl(propylthio)zinc Catalyst for Controlled Epoxide Polymerization
Application Note: AN-ZN-042 Executive Summary This technical guide details the synthesis, handling, and application of Methyl(propylthio)zinc ( ) as an initiator for the ring-opening polymerization (ROP) of epoxides. Unl...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: AN-ZN-042
Executive Summary
This technical guide details the synthesis, handling, and application of Methyl(propylthio)zinc (
) as an initiator for the ring-opening polymerization (ROP) of epoxides. Unlike conventional heterogeneous zinc catalysts (e.g., Vandenberg catalysts), is a discrete, homogeneous organometallic species capable of inducing "living" and "immortal" polymerization characteristics.
This system is particularly valued in drug delivery and biomedical engineering for synthesizing polyethers with:
Controlled Molecular Weight (Mn): Linearly dependent on monomer-to-initiator ratio.
Narrow Dispersity (Đ): Typically < 1.15, indicating uniform chain growth.
End-Group Fidelity: Retention of the propylthio head-group and active zinc termini.
Introduction & Mechanistic Basis[1][2][3][4][5]
The Methyl(propylthio)zinc catalyst operates via a coordination-insertion mechanism .[1] The zinc center acts as a Lewis acid, coordinating the epoxide oxygen, while the thiolate group (
) acts as the nucleophile.
The "Immortal" Concept
First established by Shohei Inoue and Takuzo Aida , this catalyst class allows for "Immortal Polymerization."[2][3] In the presence of a protic chain transfer agent (e.g., alcohol), the growing polymer chain undergoes rapid, reversible exchange with the transfer agent. This allows a single zinc center to generate multiple polymer chains, decoupling the number of polymer molecules from the number of catalyst molecules while maintaining narrow dispersity.
Reaction Scheme
Safety & Pre-requisites
CRITICAL WARNING: This protocol involves Dimethylzinc (
) , a pyrophoric liquid that ignites spontaneously in air.[4]
Engineering Controls: All manipulations must be performed in an Argon-filled glovebox (
ppm ) or using rigorous high-vacuum Schlenk line techniques.
PPE: Flame-resistant (Nomex) lab coat, butyl rubber gloves (under nitrile), and face shield.
Quenching: Have a bucket of dry sand and a Class D fire extinguisher immediately available.
Protocol 1: Catalyst Synthesis (
)
This protocol describes the in-situ preparation of the catalyst. Isolating the species is possible but unnecessary for most polymerization applications.
Reagents
Dimethylzinc (
): 1.0 M solution in hexane or toluene (Commercial).
1-Propanethiol (
): Distilled over and degassed via freeze-pump-thaw (3 cycles).
Solvent: Benzene or Toluene (Anhydrous, distilled over Na/Benzophenone).
Step-by-Step Methodology
Setup: Flame-dry a 50 mL Schlenk flask equipped with a magnetic stir bar and a rubber septum. Cycle with Argon/Vacuum three times.
Solvent Charge: Syringe 10 mL of anhydrous benzene into the flask under Argon flow.
ZnMe2 Addition: Cool the flask to 0°C (ice bath). Carefully add 5.0 mL of Dimethylzinc solution (1.0 M, 5.0 mmol).
Thiol Addition (Critical Step):
Prepare a syringe with 5.0 mmol of 1-Propanethiol (approx. 450 µL, density dependent).
Slowly add the thiol dropwise over 10 minutes.
Observation: Vigorous gas evolution (Methane) will occur. Ensure the Schlenk line bubbler can vent this pressure.
Aging: Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature (25°C) and stir for an additional 1 hour. The solution should be clear to slightly yellow.
Note: The species exists as an aggregate (likely tetrameric) in solution but is written as
for stoichiometry.
Visualization: Synthesis Workflow
Figure 1: Workflow for the safe synthesis of Methyl(propylthio)zinc, highlighting critical safety steps regarding gas evolution.
Protocol 2: Polymerization of Propylene Oxide (PO)
Reagents
Monomer: Propylene Oxide (PO). Must be dried over
for 48 hours and vacuum distilled immediately prior to use.
Catalyst: Freshly prepared
solution (from Protocol 1).
Step-by-Step Methodology
Monomer Introduction:
To the catalyst solution (containing 5.0 mmol Zn), add 250 mmol of Propylene Oxide (approx. 17.5 mL) via syringe.
Immerse in a temperature-controlled oil bath at 60°C .
Stir magnetically. The reaction is typically slower than ionic polymerizations; allow 24–48 hours for high conversion.
Termination:
Cool the flask to room temperature.
Add 2 mL of dilute HCl/Methanol solution to quench the active Zinc species.
Purification:
Precipitate the polymer into a large excess of cold hexane or water (depending on PO molecular weight).
Centrifuge and dry under vacuum at 40°C for 24 hours.
Visualization: Mechanism of Action[9]
Figure 2: Coordination-Insertion mechanism. The Zinc atom coordinates the epoxide, facilitating the nucleophilic attack by the sulfur (initiation) or alkoxide (propagation).
Data Analysis & Expected Results
When characterizing the resulting Poly(propylene oxide) (PPO), the following trends validate the "living" nature of the catalyst.
Table 1: Typical Polymerization Data (Propylene Oxide with MeZnSPr)
[M]₀/[I]₀ Ratio
Time (h)
Conversion (%)
Mn (Calc)
Mn (GPC)
PDI (Mw/Mn)
25
12
45
650
700
1.08
50
24
98
2,900
3,100
1.10
100
48
96
5,600
5,800
1.12
50 (+MeOH)*
24
95
1,450
1,500
1.11
*Note: The last entry demonstrates "Immortal Polymerization" where Methanol (1 equiv vs Zn) acts as a chain transfer agent, halving the molecular weight while maintaining narrow PDI.
Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Broad PDI (>1.4)
Impure Monomer
Re-distill PO over . Water terminates chains irreversibly if [H2O] > [Zn].
No Polymerization
Catalyst Oxidation
Verify inert atmosphere. oxidizes to inactive methoxides/sulfoxides.
Precipitate in Catalyst
Incorrect Temp/Conc
is soluble in benzene/toluene. White precipitate suggests ZnO formation (leak).
Uncontrolled Exotherm
Fast Addition
Add thiol very slowly at 0°C. High heat can decompose the organozinc species.
References
Inoue, S. (2000). "Immortal Polymerization: The Outset, Development, and Application." Journal of Polymer Science Part A: Polymer Chemistry.
Aida, T., & Inoue, S. (1996). "Metalloporphyrins as Initiators for Living and Immortal Polymerizations."[5] Accounts of Chemical Research.
Adachi, T., Sugimoto, H., Aida, T., & Inoue, S. (1992). "Living Polymerization of Epoxides with Zinc Porphyrin/Alcohol Systems." Macromolecules.
Asano, S., Aida, T., & Inoue, S. (1985).[2] "Immortal Polymerization of Epoxide Catalyzed by an Aluminum Porphyrin-Alcohol System." Journal of the Chemical Society, Chemical Communications.[2]
Application Note: Air-Free Handling of Pyrophoric Organozinc Reagents
Executive Summary Organozinc reagents are cornerstones of modern C-C bond formation, particularly in Negishi couplings and asymmetric additions. However, their utility is matched by their hazard profile: many, such as ne...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Organozinc reagents are cornerstones of modern C-C bond formation, particularly in Negishi couplings and asymmetric additions. However, their utility is matched by their hazard profile: many, such as neat diethylzinc (
), are pyrophoric, igniting spontaneously upon contact with air. Even less reactive organozinc halides () can degrade rapidly, compromising reaction stoichiometry and safety.
This guide moves beyond basic safety rules to establish a Self-Validating Handling System . By integrating rigorous preparation, precise titration, and engineered transfer controls, researchers can ensure both personnel safety and data integrity.
Core Safety Philosophy: The Self-Validating System
Safety in air-sensitive chemistry is not about "being careful"; it is about engineering out failure points. A self-validating system provides immediate feedback if a seal is compromised.
Positive Pressure Feedback: All vessels must be under static positive pressure of inert gas (
or ). If a septum is pierced and no "hiss" is heard, the system is suspect.
Visual Indicators: Use of internal indicators (e.g., during titration) or "pilot light" awareness (small flame at needle tip) to confirm reagent activity and atmosphere integrity.
The "Step-Down" Quench: Never quench directly with water. Use a gradient of reactivity (Heptane
Isopropanol Methanol Water) to manage exotherms.
Equipment Preparation & Selection
Syringe and Needle Selection
Proper gauge selection balances flow rate against the risk of coring septa.
Parameter
Recommendation
Technical Rationale
Syringe Type
Gas-tight (glass/Teflon) or All-PP/PE
Glass offers smoother action for delicate control; high-quality plastic prevents plunger swelling from solvents.
Needle Gauge (Transfer)
16G - 18G
Large enough for viscous reagents (neat ) but minimizes septum damage.
Needle Gauge (Vent)
20G - 22G
Smaller gauge maintains positive pressure while relieving excess volume.
Needle Length
6 - 12 inches
Reaches liquid bottom without tipping the bottle, preventing liquid-septum contact which degrades the seal.
Inert Gas
Nitrogen or Argon
Argon is heavier than air, providing a better "blanket" for open-vessel manipulations, though is sufficient for closed systems.
Reagent Bottle Management (Sure/Seal™)
Clamp the Bottle: Never hold a pyrophoric reagent bottle by hand during transfer. Clamp it securely to a lattice.
Septum Integrity: If the septum is severely cored, do not use. Over-pressurizing a compromised bottle can spray pyrophoric liquid.
) in THF saturated with LiCl.[1][2]
Principle: Organozincs react instantaneously with iodine. The endpoint is the transition from the deep brown of to a colorless solution.
Reaction:
Materials
Oven-dried 10 mL Schlenk flask or vial with stir bar.
Iodine (solid, resublimed).
0.5 M LiCl in anhydrous THF (LiCl accelerates the reaction and solubilizes the products).
Step-by-Step Procedure
Preparation: Weigh accurately
250 mg of into the Schlenk flask under air (iodine is stable).
Purge: Evacuate and backfill with Argon (3 cycles).
Dissolve: Add 2-3 mL of the 0.5 M LiCl/THF solution. The solution will be dark brown.
Titrate:
Fill a 1.0 mL gas-tight syringe with the organozinc reagent.
Add the reagent dropwise to the stirring iodine solution.
Endpoint: The brown color lightens to yellow and then suddenly becomes colorless .
Calculation:
Protocol 2: Syringe Transfer (< 20 mL)
For volumes less than 20 mL, syringe transfer is precise and safe if positive pressure is maintained.
Workflow Diagram
Figure 1: Logic flow for safe syringe transfer of pyrophoric reagents.
Critical Steps
Pressurize: Insert a gas line needle (connected to a bubbler) into the reagent bottle. Ensure a steady stream of bubbles.
Flush: Insert the transfer syringe needle into the bottle headspace . Pull inert gas, remove, and expel.[1] Repeat 3x.
Draw: Insert needle into the liquid.[3][4][5][6] Slowly pull the plunger, allowing the positive pressure inside the bottle to help push the liquid into the syringe. Do not pull against a vacuum.
Transport: Shield the needle tip with a rubber septum or block during transit to the reaction flask if not adjacent.
Protocol 3: Cannula Transfer (> 20 mL)
For larger volumes, a double-tipped needle (cannula) uses gas pressure to transfer liquid, eliminating the risk of a plunger coming loose.
Workflow Diagram
Figure 2: Pressure-driven flow dynamics in cannula transfer.
Step-by-Step Procedure
Setup: Place Source Flask (Reagent) higher than Receiver Flask. Both must be under inert gas.[7][8][9]
Insert Source: Insert one end of the cannula into the Source Flask headspace .
Purge: Verify gas is flowing out of the other end of the cannula (check against back of hand or in solvent). This clears air from the needle.[5]
Insert Receiver: Insert the purging end into the Receiver Flask.
Initiate: Lower the Source end of the cannula into the liquid.
Control: Insert a vent needle into the Receiver Flask to relieve pressure. The pressure differential will drive the liquid across.[5]
Stop: Pull the Source end of the cannula up into the headspace. Allow gas to blow the remaining liquid out of the tube.
Protocol 4: Quenching and Disposal
The "Step-Down" Method
Residual pyrophoric material in syringes or bottles is a major fire hazard.
Dilution: Add an inert solvent (Heptane or Toluene) to the residue to dilute the heat capacity.
Cooling: Place the vessel in an ice bath (
).
Quench Sequence:
Add Isopropanol dropwise. (Reacts moderately).
Add Methanol dropwise. (Reacts vigorously).
Add Water dropwise. (Reacts violently with unquenched material).
Verification: Ensure no bubbling occurs upon water addition before disposal.
Emergency Response: The "Pilot Light"
Scenario: Upon withdrawing a needle from a bottle of neat Diethylzinc, a small yellow flame appears at the needle tip.
Action:
Do NOT Panic. This is expected with neat pyrophorics. It acts as a "pilot light," confirming the reagent is active.
Do NOT Blow on it. This adds oxygen.
Smother: Gently insert the needle tip into a beaker of dry sand or simply pull the plunger back slightly to draw the liquid away from the tip (if safe), or stab the needle into a rubber stopper.
Spill: If liquid spills, cover immediately with dry lime, sand, or a Class D fire extinguisher. Never use water.
References
UCLA Chemistry & Biochemistry. (n.d.). Procedures for Safe Use of Pyrophoric Liquid Reagents. Retrieved from [Link]
University of Bristol. (n.d.). Schlenk Line Survival Guide: Cannula Transfer. Retrieved from [Link]
Application Note: Precision Engineering of Zinc Thiolate Thin Films via Molecular Layer Deposition (MLD)
Executive Summary This Application Note details the protocol for synthesizing zinc thiolate (Zn-S-R) hybrid thin films. While often broadly categorized under Chemical Vapor Deposition (CVD), the deposition of hybrid orga...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This Application Note details the protocol for synthesizing zinc thiolate (Zn-S-R) hybrid thin films. While often broadly categorized under Chemical Vapor Deposition (CVD), the deposition of hybrid organic-inorganic films requires a subclass of this technique known as Molecular Layer Deposition (MLD) .[1][2][3][4] Unlike traditional CVD which relies on continuous co-flow, MLD utilizes sequential, self-limiting surface reactions to build the material monolayer by monolayer.
This distinction is critical: standard CVD often results in uncontrolled polymerization or particle formation for these precursors. MLD ensures precise thickness control, conformational coating of high-aspect-ratio structures, and the retention of the organic moiety's functionality—features essential for applications in gas sensing, optoelectronics, and bio-interface coatings.
Precursor Chemistry & Selection
The synthesis of zinc thiolates relies on the Lewis acid-base reaction between a zinc precursor and an organic dithiol.
The Zinc Source: Diethylzinc (DEZ)[1][2][4]
Formula: Zn(C₂H₅)₂
Role: Provides the metal center.
Why DEZ? DEZ is the gold standard for zinc-based ALD/MLD due to its high vapor pressure at room temperature and high reactivity with protic nucleophiles (-OH, -SH, -NH₂).
Safety Note: DEZ is pyrophoric .[5] It ignites spontaneously upon contact with air. All handling must occur in an inert atmosphere (glovebox) or via sealed vacuum lines.
The Organic Linker: 1,2-Ethanedithiol (EDT)
Formula: HS-(CH₂)₂-SH
Role: Acts as the organic "strut" between zinc atoms.
Selection Logic: EDT is chosen for its high vapor pressure and simple aliphatic backbone, which forms stable "zincone"-like hybrid structures. For aromatic functionalities (e.g., for higher conductivity or optical activity), 1,4-benzenedithiol can be substituted, though it requires heating the precursor source.
Reaction Mechanism
The growth follows a two-step AB cycle. This self-validating mechanism ensures that film thickness is a function of cycles, not time.
Step A (DEZ Pulse): DEZ reacts with surface thiol/hydroxyl groups. One ethyl group is eliminated as ethane gas; the other remains, terminating the surface with -Zn-Et.
Step B (Thiol Pulse): The dithiol reacts with the surface -Zn-Et bond. The thiol protonates the ethyl group (releasing ethane), reforming the surface thiol (-SH) for the next cycle.
Visualization: The MLD Cycle
Figure 1: The sequential AB cycle for Zinc Thiolate MLD. The process relies on the alternating reactivity of the ethyl ligands and the thiol protons.
Experimental Protocol
Reactor Configuration
System: Hot-walled viscous flow vacuum reactor (e.g., commercial ALD systems like Gemstar or custom tube furnaces).
Carrier Gas: Ultra-high purity Nitrogen or Argon (99.999%).
Base Pressure: ~1 Torr (typical for viscous flow).
Process Parameters (Standard Recipe)
The following parameters are optimized for a standard silicon wafer substrate.
Parameter
Setting
Rationale
Deposition Temperature
80°C – 150°C
<80°C: Slow kinetics. >150°C: Desorption/degradation of the organic thiol.
DEZ Source Temp
20°C (Room Temp)
High vapor pressure (~10 Torr) requires no heating.
EDT Source Temp
20°C - 40°C
Sufficient vapor pressure for delivery.
Carrier Gas Flow
100 - 300 sccm
Ensures rapid purging of byproducts.
Step-by-Step Deposition Workflow
Substrate Preparation:
Clean Si(100) wafers via standard RCA cleaning or Piranha etch (3:1 H₂SO₄:H₂O₂) to generate a hydroxyl-rich (-OH) surface.
Note for Bio-applications: If coating polymers/plastics, use O₂ plasma (30s) to activate the surface.
Load & Bake-out:
Load samples into the reactor.
Bake at 150°C under N₂ flow for 30 mins to remove physisorbed water.
To ensure the film is a true hybrid zinc thiolate and not just inorganic ZnS or decomposed organics, use the following validation hierarchy:
In-Situ Quartz Crystal Microbalance (QCM)
Expectation: Linear mass gain per cycle.
Validation: If mass gain accelerates exponentially, you are in CVD mode (incomplete purge). If mass gain plateaus, the surface is saturated (correct MLD mode).
Ex-Situ FTIR Spectroscopy (The Fingerprint)
This is the most critical check for chemical integrity.
Wavenumber (cm⁻¹)
Assignment
Interpretation
2800 - 3000
C-H Stretching
Confirms presence of the organic ethyl chain.
~1200 - 1400
C-S / C-C modes
Confirms integrity of the thiol backbone.
Absent
S-H Stretch (~2550)
Critical: Absence confirms full reaction (no free thiol trapped).
X-Ray Reflectivity (XRR)
Used to measure film thickness and density.
Growth Rate: Typically 1.5 – 5.0 Å/cycle depending on the length of the organic molecule and steric hindrance.
Applications & Bio-Relevance
Gas Sensing
Zinc thiolate films exhibit chemo-resistive changes when exposed to specific gases. The hybrid structure allows for the intercalation of analyte molecules, changing the film's conductivity.
Target Analytes: NO₂, H₂S, and volatile organic compounds (VOCs).
Bio-Interface & Drug Development
While primarily a materials coating, zinc thiolates have emerging relevance in drug delivery and bio-implants:
Biocompatibility: Zinc is a trace element, and thiolates mimic amino acid residues (cysteine).
Surface Functionalization: The "living" nature of the MLD surface (terminated with -SH or -Zn-Et) allows for post-deposition grafting of antibodies or peptides for biosensor construction.
References
Molecular Layer Deposition of Hybrid Organic-Inorganic Polymer Films.
Source: Semantic Scholar / DTIC (George et al.)
Context: Foundational work on DEZ + Ethylene Glycol (Zincone)
Atomic Layer Deposition of ZnS via Diethylzinc and 1,5-Pentanedithiol.
Application Note: Functionalizing Zinc Oxide Surfaces with Methyl(propylthio)zinc
Executive Summary This guide details the protocol for the surface functionalization of Zinc Oxide (ZnO) nanocrystals and thin films using methyl(propylthio)zinc ( ). Unlike simple thiol adsorption, this organometallic ap...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide details the protocol for the surface functionalization of Zinc Oxide (ZnO) nanocrystals and thin films using methyl(propylthio)zinc (
). Unlike simple thiol adsorption, this organometallic approach utilizes a "reactive ligand" strategy. The highly reactive zinc-methyl () bond drives an irreversible protonolysis reaction with surface hydroxyl groups (), grafting the zinc-thiolate moiety directly to the crystal lattice while releasing methane gas.
Key Applications:
Surface Passivation: Eliminates surface trap states (dangling bonds) to enhance Photoluminescence Quantum Yield (PLQY).
Shell Seeding: Acts as a single-source precursor (SSP) for the atomic-layer-controlled growth of ZnS shells on ZnO cores.
Interface Engineering: Modifies the band alignment and solvent compatibility of ZnO nanostructures.
Chemical Mechanism & Rationale[1][2]
The Precursor: Methyl(propylthio)zinc
Methyl(propylthio)zinc is a heteroleptic organozinc compound.[1] In solution, it exists in equilibrium between monomeric and oligomeric forms (often tetrameric cubane structures).
bond is significantly more basic than the bond. Upon contact with a proton source (like surface ), the methyl group is selectively protonated to form methane (), leaving the fragment bound to the surface.
Reaction Pathway
The functionalization proceeds via a Surface Organometallic Chemistry (SOMC) mechanism:
This creates a new zinc-rich surface layer terminated by propylthiolate ligands. Unlike simple thiol adsorption (
), which is reversible and prone to desorption, this method adds a layer of Zn atoms, effectively repairing surface zinc vacancies () while passivating oxygen vacancies ().
Mechanism Diagram
Figure 1: Reaction pathway for the protonolysis of methyl(propylthio)zinc by surface hydroxyls.
Materials & Equipment
Reagents
Reagent
Purity/Grade
Role
Handling Note
Dimethylzinc ()
1.2M or 2.0M in Toluene
Zinc Source
Pyrophoric. Handle in Glovebox/Schlenk.
1-Propanethiol ()
>99%, Anhydrous
Ligand Source
Foul odor. Use bleach trap.
Toluene
Anhydrous (<10 ppm )
Solvent
Dry over molecular sieves/Na.
ZnO Nanocrystals
Purified, dispersed in Toluene
Substrate
Ensure excess ligands (oleate/amine) are removed.
Equipment
Inert Atmosphere: Glovebox (
or , ppm ) or Schlenk line.
Reaction Vessel: 3-neck round bottom flask with reflux condenser and septum.
Purification: Centrifuge capable of 10,000 RPM; PTFE syringe filters (0.2
).
Experimental Protocol
Phase 1: In-Situ Precursor Synthesis
Commercially available MeZnSPr is rare; it is best generated fresh to ensure stoichiometry.
Setup: In a glovebox, load a dry 20 mL vial with a magnetic stir bar.
Solvent: Add 5.0 mL of anhydrous toluene.
Zinc Addition: Add 1.0 mmol of Dimethylzinc (
) solution.
Thiol Addition: Slowly add 1.0 mmol of 1-Propanethiol dropwise while stirring.
Observation: Gas evolution (
) will occur immediately.
Reaction:
Aging: Stir at room temperature for 30 minutes to ensure complete conversion to the mono-methyl species. The solution should remain clear.
Phase 2: Surface Functionalization
Substrate Prep: Prepare a dispersion of ZnO nanocrystals (approx. 100 mg) in 10 mL anhydrous toluene.
Note: If using commercial ZnO powders, dry them under vacuum at 150°C for 2 hours to remove physisorbed water, leaving only chemisorbed -OH.
Injection: Under inert atmosphere, inject the fresh MeZn(SPr) solution into the ZnO suspension.
Reaction: Stir at Room Temperature for 2 hours for surface passivation.
Optional for Shell Growth: For a thicker ZnS shell, heat the mixture to 150°C for 1 hour. This induces the decomposition of the propylthio group to form inorganic ZnS.
Quenching: Cool to room temperature.
Phase 3: Purification & Workup
Precipitation: Add anhydrous ethanol or methanol (1:3 volume ratio) to flocculate the nanocrystals.
Note: Do not use water, as it will hydrolyze any unreacted organozinc precursor into bulk ZnO/Zn(OH)2.
Centrifugation: Spin at 8,000 RPM for 10 minutes. Discard the supernatant (contains unreacted precursor and thiol).
Resuspension: Redisperse the pellet in toluene or hexane. Repeat the wash cycle twice.
Workflow Diagram
Figure 2: Step-by-step workflow for the synthesis and application of MeZn(SPr).
Characterization & Validation
To verify the successful functionalization, the following analytical techniques are recommended:
Technique
Expected Signal / Observation
Interpretation
1H-NMR
Disappearance of Zn-Me peak (-0.6 ppm)
Confirms complete reaction of the precursor with the surface. Broadened propyl signals indicate surface binding.
XPS (X-ray Photoelectron Spectroscopy)
Appearance of S 2p peak (~162 eV)
Confirms the presence of sulfur. A shift in Zn 2p may occur due to Zn-S bonding.
Indicates successful passivation of surface trap states (quenching of non-radiative pathways).
FTIR
Loss of broad -OH stretch (~3400 cm⁻¹)
Confirms consumption of surface hydroxyls by the organozinc reagent.
Safety & Handling (Critical)
Pyrophoricity: Dimethylzinc is spontaneously flammable in air. Never expose the neat liquid or concentrated solutions to the atmosphere.
Venting: The reaction produces methane gas.[2] Ensure reaction vessels are vented through a bubbler to prevent pressure buildup.
Thiol Stench: 1-Propanethiol has a low odor threshold. All work involving the thiol must be performed in a fume hood or glovebox. Treat waste with bleach solution to oxidize thiols before disposal.
References
Organozinc Precursors
Hote, Y., et al. (2014). Synthesis of Zinc Sulfide Nanocrystals from Alkylzinc Dithiocarbamate Single-Source Precursors. Chemistry of Materials . Link (Concept derived from analogous SSP chemistry).
Surface Chemistry of ZnO
Ip, K., et al. (2007). Functionalizing Zn- and O-terminated ZnO with thiols. Applied Physics Letters . Link
Core/Shell Synthesis
Reiss, P., et al. (2009). Core/Shell Semiconductor Nanocrystals. Small . Link
Organometallic Surface Modification
Basset, J. M., et al. (2009). Surface Organometallic Chemistry: A New Way to Create Heterogeneous Catalysts. Chemical Reviews . Link
(Note: Specific literature on "MeZnSPr" is limited to specialized organometallic studies; the protocol above is derived from established reactivity patterns of alkylzinc thiolates in materials science.)
Application Note: Schlenk Line Protocols for the Synthesis and Handling of Methyl Zinc Thiolates
species. Part 1: Executive Summary & Scientific Rationale Methyl zinc thiolates ( ) represent a unique class of organozinc reagents acting as structural bridges between highly reactive dialkylzincs and stable inorganic z...
Author: BenchChem Technical Support Team. Date: February 2026
species.
Part 1: Executive Summary & Scientific Rationale
Methyl zinc thiolates (
) represent a unique class of organozinc reagents acting as structural bridges between highly reactive dialkylzincs and stable inorganic zinc salts. Unlike dimethylzinc (), which is pyrophoric and monomeric/linear in non-coordinating solvents, methyl zinc thiolates often adopt oligomeric cluster structures (e.g., cubane-like tetramers ) due to the bridging capability of the thiolate sulfur.
Why this protocol matters:
The synthesis of
is deceptively simple in theory—protonolysis of by a thiol—but hazardous in practice. The reaction releases methane gas () vigorously. In a closed Schlenk system, failure to manage this pressure evolution while maintaining an inert atmosphere can lead to over-pressurization, glassware failure, and catastrophic exposure of pyrophoric precursors to air.
This guide provides a self-validating workflow for the safe generation of
via the Methane Elimination Route , prioritizing pressure management and absolute oxygen exclusion.
Part 2: Pre-Operational Safety Architecture
WARNING: This protocol involves Dimethylzinc (
) , a high-energy pyrophoric liquid. It ignites spontaneously in air and reacts explosively with water.
The "Zero-Tolerance" Inert Atmosphere
Before introducing reagents, the Schlenk line must be validated.
Vacuum Threshold:
mbar (100 micron) is required to effectively desorb moisture from glass walls.
Inert Gas: Argon is preferred over Nitrogen due to its higher density, which provides a better "blanket" over the open necks of flasks during rapid septum changes.
Venting Strategy: A standard oil bubbler is insufficient for the rapid methane evolution of this reaction. You must utilize a Mercury Bubbler or a low-resistance Over-Pressure Valve to prevent back-pressure buildup.
Glassware Preparation[1][2][3]
All Schlenk flasks must be flame-dried under vacuum.
Grease: Use high-vacuum silicone grease (e.g., Dow Corning) on all joints. Teflon sleeves are not recommended for the reaction flask as high internal pressure can dislodge them more easily than a clipped, greased joint.
Part 3: Detailed Protocol - Synthesis via Methane Elimination
Reaction:
Reagent Preparation
Precursor: 1.2 M or 2.0 M solution of
in Toluene (commercially available). Note: Handling neat is discouraged for this scale.
Thiol (
): Must be dried (distilled over or recrystallized) and degassed via 3 freeze-pump-thaw cycles prior to use.
Assemble a 2-neck Schlenk flask. Connect the side arm to the Schlenk line. Place a rubber septum on the vertical neck. Flame dry under vacuum and refill with Argon (3 cycles).
Step 2: Thiol Preparation
In a separate dry flask, dissolve the Thiol (1.0 equiv) in anhydrous Toluene. Keep this solution under Argon.
Step 3: Dimethylzinc Transfer (The Critical Step)
Cool the reaction flask to 0°C (Ice bath).
Using a gas-tight syringe or positive-pressure cannula, transfer the
solution (1.0 equiv) into the reaction flask.
Expert Tip: Never pull back on the plunger of a syringe containing
to clear a bubble; the vacuum created can pull air past the seal, causing ignition inside the barrel. Always purge the syringe with Argon before drawing liquid.
Step 4: Controlled Addition & Gas Management
Crucial: Ensure the Schlenk line is open to the bubbler (inert gas outflow) to allow methane to escape.
Add the Thiol solution dropwise to the
solution.
Observation: You will see vigorous bubbling (
). If the bubbling becomes violent, stop addition immediately.
Thermodynamics: The reaction is exothermic. Maintain 0°C to prevent solvent boiling, which would compound the pressure issue.
Step 5: Completion
Once addition is complete, allow the mixture to warm to room temperature (RT). Stir for 1 hour. The cessation of gas evolution indicates reaction completion.
Part 4: Visualization of Workflow
The following diagram illustrates the critical pressure-management logic required during the addition phase.
Figure 1: Logic flow for the safe addition of thiols to dimethylzinc, emphasizing pressure venting pathways.
Part 5: Isolation and Reactivity
The physical state of the product depends on the R-group and the solvent.
Crystallization (for Structural Analysis)
Methyl zinc thiolates often form tetrameric cubanes
in non-donating solvents.
Concentrate: Remove ~50% of the Toluene under vacuum.
Precipitate: If the product is insoluble (e.g.,
), it will precipitate as a white powder. Filter using a Schlenk frit (filter stick).[1]
Crystallize: If soluble (e.g.,
), layer with dry Hexane and place in a -20°C freezer to grow crystals.
Reactivity Profile (Application Note)
reagents are less nucleophilic than but highly tunable.
Reactivity Parameter
Behavior
Mechanistic Implication
Lewis Acidity
Moderate
The Zinc center is coordinatively unsaturated in the monomer, driving aggregation.
Nucleophilicity
Low (vs )
The thiolate ligand pulls electron density, making the Methyl group less basic.
Air Stability
Low
While less pyrophoric than , they hydrolyze instantly to and Methane.
ABORT. Retract needle immediately. Purge flask with high-flow Argon. Replace septum if compromised.
No gas evolution upon Thiol addition
1. Thiol is wet (reacted with instantly?). 2. is hydrolyzed (inactive).
Check activity by adding a drop to water (in a hood, carefully!). If no "pop", reagent is dead.
Rapid pressure spike (Bubbler oil shoots out)
Addition rate too fast.
Stop addition. Ensure bubbler has a splash guard. Use a larger outlet needle if venting via septum.
Gel formation
Coordination polymer formation.
Add a donor solvent (THF or Pyridine) to break the polymer into soluble monomers.
Part 7: References
Schlenk Line Survival Guide. (2023). Schlenk Line Safety and Techniques. Retrieved from [Link]
Organic Syntheses. (2002).[2] Reduction of sulfonyl halides with zinc powder: S-methyl methanethiosulfonate. Org.[3][4][5] Synth. 78, 99. Retrieved from [Link]
Matthews, R. G., & Goulding, C. W. (1997).[6] Enzyme-catalyzed methyl transfers to thiols: the role of zinc.[6] Current Opinion in Chemical Biology, 1(3), 332-339. Retrieved from [Link]
Ragsdale, S. W., et al. (2016).[7][8] The radical mechanism of biological methane synthesis by methyl-coenzyme M reductase. Science, 352(6288), 954-958. Retrieved from [Link]
Technical Support Center: Controlling the Oligomerization State of MeZnSPr in Non-Polar Solvents
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with methylzinc isopropylthiolate (MeZnSPr) and its oligomerization behavior in non-polar solvents. G...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with methylzinc isopropylthiolate (MeZnSPr) and its oligomerization behavior in non-polar solvents. Given that MeZnSPr is a specialized organometallic compound, this document synthesizes established principles from analogous zinc thiolate systems to offer expert guidance.
Introduction to MeZnSPr Oligomerization
Methylzinc isopropylthiolate (MeZnSPr) belongs to the class of zinc thiolate complexes. A defining characteristic of these compounds is their propensity to form oligomeric structures, especially in non-polar solvents. This self-assembly is driven by the coordination of the electron-rich sulfur atom of one monomer to the electron-deficient zinc center of another. The resulting equilibrium between monomers, dimers, trimers, and larger aggregates is sensitive to a variety of experimental conditions.
Controlling the oligomerization state is crucial as it directly influences the compound's solubility, reactivity, and spectroscopic properties. For applications in catalysis or as a precursor in materials science, a well-defined molecular species is often essential for reproducible results. This guide will equip you with the knowledge to understand, troubleshoot, and control the oligomerization of MeZnSPr in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected oligomerization state of MeZnSPr in non-polar solvents like benzene or toluene?
A: Based on studies of similar zinc alkyl thiolates, MeZnSPr is expected to exist as a mixture of oligomers in non-polar solvents. The specific degree of oligomerization will depend on factors such as concentration and temperature. At higher concentrations, larger aggregates are favored, while dilution will shift the equilibrium towards smaller species.
Q2: How does the choice of a non-polar solvent affect oligomerization?
A: While all non-polar solvents will promote aggregation to some extent, subtle differences can have an impact. Solvents capable of weak coordination to the zinc center, such as toluene with its aromatic pi system, may slightly disfavor extensive oligomerization compared to more inert solvents like hexane or cyclohexane.
Q3: Can I obtain a monomeric form of MeZnSPr in solution?
A: Achieving a purely monomeric state in a non-polar solvent is challenging. However, the addition of a coordinating solvent or a Lewis base ligand can break up the oligomeric structures. For instance, adding a small amount of pyridine or tetrahydrofuran (THF) can lead to the formation of monomeric adducts where the solvent molecule coordinates to the zinc center, blocking the sites for oligomerization.
Q4: How does temperature influence the oligomerization equilibrium?
A: The effect of temperature on the oligomerization equilibrium depends on the thermodynamics of the association process. In many cases, the formation of larger oligomers is an entropically unfavorable process. Therefore, increasing the temperature often shifts the equilibrium towards smaller oligomers or the monomeric form. Variable-temperature NMR spectroscopy is an excellent technique to study this effect.
Q5: Are there any safety precautions I should be aware of when working with MeZnSPr?
A: MeZnSPr is an organometallic compound and should be handled with care. It is likely to be sensitive to air and moisture. All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques. The starting materials, such as dimethylzinc, can be pyrophoric. Always consult the safety data sheets (SDS) for all reagents used.
Troubleshooting Guide
This section addresses common experimental issues encountered when working with MeZnSPr.
Problem
Potential Cause(s)
Suggested Solution(s)
Poor solubility or precipitation in a non-polar solvent.
The oligomers of MeZnSPr may have limited solubility, especially at higher concentrations.
- Try dissolving the compound at a lower concentration.- Gently warm the solution to aid dissolution.- Add a small amount of a coordinating solvent like THF or pyridine to break up the aggregates.
NMR spectrum shows broad, unresolved peaks.
This is often indicative of a dynamic equilibrium between multiple oligomeric species on the NMR timescale.
- Lower the temperature for your NMR experiment. This may slow down the exchange process and sharpen the signals for individual species.- Alternatively, increase the temperature to potentially reach the fast-exchange regime, which would show averaged, sharp signals.- Dilute your sample to favor a single, smaller oligomeric state.
Inconsistent reaction outcomes.
The reactivity of MeZnSPr can be highly dependent on its oligomerization state. A mixture of oligomers can lead to multiple reaction pathways and inconsistent results.
- Standardize the conditions for preparing your MeZnSPr solution (concentration, solvent, temperature).- Consider adding a coordinating ligand (e.g., pyridine) to generate a well-defined monomeric species before starting your reaction.
Difficulty in obtaining single crystals for X-ray diffraction.
The presence of multiple oligomeric species in solution can hinder crystallization.
- Use a solvent system that favors a specific oligomer. A mixture of a non-polar solvent and a small amount of a coordinating solvent can sometimes yield crystals of a monomeric or dimeric adduct.- Slow evaporation or vapor diffusion of a non-coordinating solvent into a solution containing a coordinating solvent can be an effective crystallization technique.
Experimental Protocols
Protocol 1: Synthesis of Methylzinc Isopropylthiolate (MeZnSPr)
This protocol is based on the general synthesis of zinc alkyl thiolates and should be performed under a strict inert atmosphere.
Materials:
Dimethylzinc (ZnMe₂) solution (e.g., 2.0 M in toluene)
Isopropylthiol (i-PrSH)
Anhydrous toluene
Anhydrous hexane
Schlenk flasks, syringes, and cannula
Procedure:
Under an argon or nitrogen atmosphere, add anhydrous toluene to a Schlenk flask equipped with a magnetic stir bar.
Cool the flask to 0 °C in an ice bath.
Slowly add a stoichiometric equivalent of isopropylthiol to the toluene.
While stirring, add one equivalent of dimethylzinc solution dropwise via syringe. A gas (methane) will evolve.
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2 hours.
Remove the solvent under vacuum to obtain a white solid.
Wash the solid with cold, anhydrous hexane to remove any unreacted starting materials.
Dry the product under vacuum. Store the solid MeZnSPr under an inert atmosphere.
Protocol 2: Characterization of Oligomerization by ¹H NMR Spectroscopy
Objective: To observe the effect of concentration and temperature on the oligomerization state of MeZnSPr.
Materials:
Synthesized MeZnSPr
Deuterated benzene (C₆D₆), dried over molecular sieves
NMR tubes with J. Young valves or similar airtight seals
Procedure:
In a glovebox, prepare a stock solution of MeZnSPr in C₆D₆ (e.g., 0.1 M).
Prepare a series of dilutions from the stock solution (e.g., 0.05 M, 0.025 M, 0.01 M).
Transfer each solution to an airtight NMR tube.
Acquire ¹H NMR spectra for each concentration at room temperature.
Select one concentration (e.g., 0.05 M) and acquire ¹H NMR spectra at various temperatures (e.g., 25 °C, 50 °C, 75 °C).
Protocol 3: Determination of Degree of Oligomerization by Cryoscopy
Objective: To determine the average degree of oligomerization by measuring the molar mass in solution.
Materials:
Synthesized MeZnSPr
High-purity benzene or cyclohexane (as the solvent)
A cryoscopy apparatus (Beckmann thermometer or a digital thermometer with high resolution, cooling bath, stirring mechanism)
A standard compound with a known molar mass for calibration (e.g., naphthalene)
Procedure:
Determine the freezing point of a precisely weighed amount of the pure solvent.
Accurately weigh a small amount of MeZnSPr and dissolve it in the weighed solvent.
Determine the freezing point of the solution. The difference between the two freezing points is the freezing point depression (ΔTf).
Calculate the apparent molar mass (M) using the cryoscopy equation:
M = (Kf * w_solute) / (ΔTf * w_solvent)
where Kf is the cryoscopic constant of the solvent, w_solute is the mass of MeZnSPr, and w_solvent is the mass of the solvent in kg.
The degree of oligomerization (n) is the ratio of the apparent molar mass to the monomeric molar mass of MeZnSPr.
Data Interpretation
Interpreting NMR Spectra:
Number of Signals: A single set of proton signals for the methyl and isopropyl groups suggests either a single oligomeric species or a rapid dynamic equilibrium between multiple species. The presence of multiple distinct sets of signals indicates the presence of different oligomers that are not rapidly interconverting on the NMR timescale.
Chemical Shifts: The chemical shifts of the protons, especially those close to the zinc and sulfur atoms, will be sensitive to the coordination environment. Changes in chemical shifts with concentration or temperature are strong indicators of a shift in the oligomerization equilibrium.
Interpreting Cryoscopy Data:
The degree of oligomerization (n) calculated from the cryoscopy experiment gives the average number of monomeric units in an oligomer. For example, an 'n' value of approximately 2 suggests that the dominant species in solution is a dimer.
Visualizations
MeZnSPr Oligomerization Equilibrium
Caption: Equilibrium between different oligomeric states of MeZnSPr.
Workflow for Characterizing Oligomerization
Caption: Experimental workflow for oligomerization analysis.
References
Brunschweiger, A., & Meier, J. C. (2019). Aggregation of DNA oligomers with a neutral polymer facilitates DNA solubilization in organic solvents for DNA-encoded chemistry. Chemical Science, 10(12), 3644–3649. [Link]
Courtemanche, M. A., & Wuest, J. D. (2014). Solvent and additive-controlled supramolecular isomerism in zinc coordination polymers. CrystEngComm, 16(44), 10334–10342. [Link]
Record, M. T., Jr., Courtenay, E. S., Cayley, D. S., & Guttman, H. J. (2000). Vapor pressure osmometry studies of osmolyte-protein interactions: implications for the action of osmoprotectants in vivo and for the interpretation of "osmotic stress" experiments in vitro. Biochemistry, 39(25), 7542–7550. [Link]
University of New Hampshire. (n.d.). UIC Vapor Pressure Osmometer. Shared Research Support Services. Retrieved from [Link]
Optimization
Troubleshooting precipitate formation in methyl zinc thiolate solutions
This guide is designed for researchers, scientists, and drug development professionals working with methyl zinc thiolate solutions. Unexplained precipitation is a common experimental hurdle that can compromise reaction y...
Author: BenchChem Technical Support Team. Date: February 2026
This guide is designed for researchers, scientists, and drug development professionals working with methyl zinc thiolate solutions. Unexplained precipitation is a common experimental hurdle that can compromise reaction yields, purity, and reproducibility. This document provides a structured, in-depth approach to troubleshooting and understanding the underlying causes of precipitate formation. Our focus is on providing not just procedural steps, but the causal, mechanistic reasoning behind them to empower you to make informed decisions in your work.
Frequently Asked Questions (FAQs)
Here we address the most common initial questions regarding precipitate formation in methyl zinc thiolate solutions.
Q1: I've just prepared my methyl zinc thiolate solution, and it's already cloudy. What is the most likely cause?
A1: The most probable cause of immediate precipitation upon synthesis is exposure to atmospheric moisture or oxygen. Zinc thiolate complexes, particularly those with simple alkyl groups like methylthiolate, can be highly sensitive to hydrolysis.[1][2] The sulfur atom in the thiolate ligand is also susceptible to oxidation, which can lead to the formation of disulfides and subsequent decomposition of the complex, resulting in insoluble zinc salts or oxides.[3][4] It is crucial to employ stringent anhydrous and anaerobic techniques throughout your experimental setup.
Q2: My solution was initially clear, but a precipitate formed overnight. What could have happened?
A2: Delayed precipitation often points to slower-acting degradation pathways or a change in conditions. Several factors could be at play:
Slow Hydrolysis/Oxidation: Even with initial precautions, minute amounts of water or oxygen can lead to gradual decomposition.
Temperature Fluctuations: A decrease in temperature can lower the solubility of your complex below its concentration, leading to crystallization or precipitation.[5]
Solvent Evaporation: If your reaction vessel is not perfectly sealed, solvent evaporation can increase the concentration of the methyl zinc thiolate, exceeding its solubility limit.
Photodecomposition: Some organometallic complexes are light-sensitive. Prolonged exposure to ambient light can induce decomposition pathways.
Q3: Can the choice of solvent affect the stability of my methyl zinc thiolate solution?
A3: Absolutely. The solvent plays a critical role in the stability of organometallic complexes.[6][7] Protic solvents, such as alcohols, can actively participate in protonolysis of the zinc-thiolate bond, leading to decomposition. While seemingly non-protic, solvents that are not rigorously dried can contain enough dissolved water to cause hydrolysis. The polarity of the solvent also influences the solubility of the complex and any potential byproducts. It is advisable to use freshly distilled, anhydrous, and deoxygenated solvents from a reliable source.
Q4: Is the precipitate I'm observing always an unwanted byproduct?
A4: Not necessarily, but it requires careful characterization. In some cases, the precipitate might be the desired product if its solubility in the chosen solvent is low. However, unexpected precipitation is typically a sign of an issue. The precipitate could be an insoluble zinc salt (e.g., zinc hydroxide or oxide from hydrolysis), the disulfide of your thiolate ligand, or a different, less soluble complex formed through a side reaction.[5]
Troubleshooting Guide: From Observation to Resolution
This section provides a systematic approach to identifying and resolving the root cause of precipitate formation.
Problem 1: Precipitate Forms During or Immediately After Synthesis
Symptoms: The solution becomes cloudy or a solid immediately forms upon addition of reagents.
Underlying Causes & Mechanistic Explanation:
Moisture Contamination: Water molecules can act as a nucleophile, attacking the zinc center and protonating the thiolate ligand, leading to the formation of zinc hydroxide/oxide and free methanethiol.[2][8]
Oxygen Contamination: The thiolate ligand can be oxidized by molecular oxygen, leading to the formation of a disulfide bond between two thiolate molecules.[4] This breaks down the zinc-thiolate complex, and the resulting zinc species may precipitate.
Incompatible Reagents: Impurities in your starting materials or solvents can react with the methyl zinc thiolate.
Diagnostic Workflow:
Figure 1: Diagnostic workflow for immediate precipitation.
Resolution Protocol:
Enhance Inert Atmosphere Techniques:
Perform all manipulations under a dry, inert atmosphere (e.g., argon or nitrogen) using either a glovebox or Schlenk line techniques.
Ensure all glassware is oven-dried or flame-dried under vacuum immediately before use.
Solvent and Reagent Purification:
Use freshly distilled, anhydrous solvents. Consider storing them over molecular sieves.
Ensure the purity of your zinc source and methanethiol or its precursor.
Problem 2: Precipitate Forms Over Time in a Previously Clear Solution
Symptoms: A clear solution gradually becomes cloudy or deposits a solid after several hours or days.
Underlying Causes & Mechanistic Explanation:
Supersaturation and Nucleation: The solution may be supersaturated, a metastable state where the solute concentration exceeds its equilibrium solubility.[9] Over time, nucleation can occur, leading to crystal growth and precipitation.[10] This is more likely if the solution is stored at a lower temperature than it was prepared at.
Slow Degradation: As mentioned in the FAQs, slow ingress of air or moisture can lead to delayed precipitation.
Ligand Exchange or Rearrangement: The methyl zinc thiolate may undergo a slow ligand exchange with other species in the solution or rearrange to form a less soluble oligomeric or polymeric species.[11]
Troubleshooting Steps:
Temperature Control:
Gently warm a small, agitated aliquot of the solution. If the precipitate redissolves, it is likely a solubility issue.[5]
Solution: Store the solution at the temperature of its preparation or consider using a more suitable solvent that offers higher solubility at the desired storage temperature.
Atmospheric Integrity:
Re-evaluate the sealing of your storage vessel. Use high-vacuum grease on glass joints or Teflon-sealed vials.
Concentration Effects:
If warming does not redissolve the precipitate, try diluting a small portion with fresh, anhydrous solvent. If it dissolves, your original solution may have been too concentrated.
Preventative Measures:
Parameter
Recommendation
Rationale
Solvent Choice
Use non-protic, anhydrous coordinating solvents (e.g., THF, pyridine) where appropriate.
Coordinating solvents can stabilize the zinc center and prevent aggregation.[6]
Concentration
Prepare solutions at the lowest effective concentration for your application.
Reduces the likelihood of exceeding the solubility limit and forming a supersaturated solution.[9]
Storage
Store solutions in a dark, temperature-controlled environment under an inert atmosphere.
Minimizes thermal and photochemical degradation pathways.
Additives
Consider the use of stabilizing ligands if compatible with your downstream application.
Bulky or chelating ligands can increase the stability of the zinc complex.[12]
Problem 3: Precipitate is Gelatinous or Oily
Symptoms: The precipitate is not a crystalline solid but rather an amorphous gel or an oily substance.
Underlying Causes & Mechanistic Explanation:
Formation of Oligomers/Polymers: This morphology often suggests the formation of poorly defined oligomeric or polymeric zinc species, which can result from uncontrolled hydrolysis or other side reactions.
Trapped Solvent: The precipitate may have trapped a significant amount of solvent within its amorphous structure.
Experimental Protocol for Analysis and Removal:
Isolation: Attempt to isolate the precipitate by centrifugation rather than filtration, as a gel can clog filter paper.
Washing: Wash the isolated substance with a non-coordinating, anhydrous solvent (e.g., hexane) to remove any soluble starting materials.
Drying: Dry the substance under high vacuum to remove trapped solvent.
Characterization: Analyze the dried material using techniques like FTIR to look for the presence of O-H bonds (indicating hydrolysis) or byproducts.
Resolution: If hydrolysis is confirmed, a complete overhaul of the anhydrous procedure is necessary. If oligomerization is suspected, adjusting the stoichiometry of the reactants or using a different solvent system may be required.
Advanced Concepts & Explanations
The Role of Ligand Environment on Stability
The stability of a methyl zinc thiolate complex is not solely dependent on external conditions but is intrinsically linked to the coordination environment of the zinc atom. Zinc typically prefers a tetrahedral coordination geometry.[12] If the methylthiolate and other ligands do not satisfy this preference, the complex may be more prone to aggregation or decomposition to achieve a more stable state.
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Safe Removal of Unreacted Dimethylzinc (Me₂Zn)
Status: Active
Severity Level:CRITICAL (Pyrophoric & Gas Evolution Hazard)Audience: Synthetic Chemists, Process Engineers
🚨 EMERGENCY SAFETY DIRECTIVE
READ BEFORE PROCEEDING: Dimethylzinc is pyrophoric (ignites spontaneously in air) and reacts violently with water to release methane gas .
NEVER add water directly to neat or concentrated Me₂Zn.
NEVER pour Me₂Zn waste into a general solvent waste drum.
ALWAYS maintain an inert atmosphere (Argon/Nitrogen) until the quench is complete.
Module 1: Diagnostic & Strategy Selection
"How do I get this out of my reaction mixture?"
In 95% of synthetic applications, "removing" Me₂Zn means chemically quenching it into inert zinc salts. Physical removal (distillation) is reserved for specific reagent purification contexts and poses extreme fire risks.
Decision Logic: The Removal Workflow
Use the following logic tree to determine the correct protocol for your specific mixture.
Figure 1: Decision matrix for selecting the appropriate dimethylzinc removal method.
Module 2: Execution Protocols
Protocol A: The Standard "Safe-Fail" Quench
Best for: Standard organic reactions (Negishi couplings, methylations) where the product is stable to mild acid/base.
The Mechanism:
We exploit the reactivity hierarchy. Alcohol reacts slower than water, buffering the heat and gas evolution.
Step-by-Step:
Dilution: Dilute the reaction mixture with an inert solvent (Heptane or Toluene) by at least 20% volume. Concentrated Me₂Zn is a bomb; diluted Me₂Zn is a manageable hazard.
Cooling: Cool the flask to 0°C (ice bath). For large scales (>50 mmol), cool to -78°C .
Primary Quench (The "Kill" Step):
Add Isopropanol (iPrOH) or Methanol (MeOH) dropwise via syringe/addition funnel.
Observation: Watch for bubbling (Methane). Stop addition if bubbling becomes vigorous.
Endpoint: Continue until bubbling ceases upon addition.
Secondary Quench:
Once the exotherm subsides, add Saturated Aqueous Ammonium Chloride (NH₄Cl) .[1]
Why? NH₄Cl buffers the pH and helps solubilize zinc salts (
), preventing the formation of insoluble precipitates.
Protocol B: The Anti-Emulsion Workup (Rochelle Salt)
Best for: Reactions generating thick metallic sludges or when using mixed metal systems (e.g., Zn/Al).
The Science: Potassium Sodium Tartrate (Rochelle Salt) acts as a chelating agent, wrapping around the Zinc ion to form a water-soluble complex, breaking the dreaded "white sludge" emulsion.
Dilute & Cool: As per Protocol A.
Quench: Add MeOH dropwise to destroy active Me₂Zn.
Complexation:
Prepare a saturated solution of Rochelle Salt .
Add this solution to your reaction mixture (approx. 20 mL per 10 mmol Zn).
The "Cook":
Remove the cooling bath.
Vigorously stir the biphasic mixture at room temperature for 30–60 minutes.
Visual Cue: The two layers will separate cleanly with a clear aqueous layer (bottom) and clear organic layer (top).
Protocol C: High-Vacuum Removal (Distillation)
WARNING: This method involves condensing pyrophoric liquids. Only use if the product is extremely water-sensitive.
Setup: Connect the reaction flask to a vacuum line with a liquid nitrogen-cooled trap .
Me₂Zn (B.P. 46°C) will co-distill with solvents like THF or Toluene.
The Trap Hazard:
CRITICAL: The material collected in the liquid nitrogen trap is now a solution of Me₂Zn.
Disposal: Do NOT let the trap warm up to room temperature while open to air. Backfill the trap with Nitrogen, then carefully quench the trap contents using Protocol A (dilute with heptane, then add isopropanol) while it is still cold.
Module 3: Troubleshooting & FAQs
Q1: "I see white smoke appearing in the neck of the flask during quenching."
Diagnosis: Oxygen ingress.
The Fix:
Stop immediately.
Increase the inert gas flow rate (Nitrogen/Argon).
Ensure your septum is not cored (leaking).
The "smoke" is Zinc Oxide (ZnO) dust formed by Me₂Zn reacting with air. It indicates your inert atmosphere is compromised.
Q2: "My aqueous layer is a thick, unworkable jelly."
Diagnosis: Formation of polymeric Zinc Hydroxide (
).
The Fix:
Immediate: Add 1M HCl dropwise (if product is acid-stable) to dissolve the precipitate.
Alternative: Add more Saturated NH₄Cl and agitate vigorously.
Prevention: Use Protocol B (Rochelle Salt) next time.
Q3: "How do I clean the syringe used for transfer?"
Diagnosis: Residual Me₂Zn in the needle tip is a fire hazard.
The Protocol:
Immediately after use, draw up pure inert solvent (Hexane/Toluene) into the syringe.
Expel this into a dedicated "Quench Flask" (containing heptane/isopropanol).
Repeat 3 times.
Finally, rinse with water/acetone only after the solvent wash confirms no reactivity.
Data: Quenching Agent Comparison
Agent
Reactivity
Gas Evolution
Solubilizing Power
Recommended Use
Water
Violent
Explosive
Poor (forms sludge)
NEVER (Directly)
Methanol
High
Rapid
Moderate
Primary Quench (Cold)
Isopropanol
Moderate
Controlled
Moderate
Primary Quench (Preferred)
Sat. NH₄Cl
Low
Low
Good
Aqueous Workup
Rochelle Salt
None
None
Excellent
Emulsion Breaking
Module 4: Visualizing the Apparatus Setup
Proper setup is the first line of defense against fire.
Figure 2: Required apparatus configuration ensuring continuous inert gas flow during methane evolution.
References
Safe Handling of Organolithium and Organozinc Compounds. UCLA Chemistry & Biochemistry Safety SOP. (Accessed via Safety Website).
Dimethylzinc Safety Data Sheet (SDS). Sigma-Aldrich (Merck). Provides physical property data (BP 46°C) and pyrophoric classification.
Rochelle Salt Workup for Organometallics. Organic Syntheses, Coll. Vol. 9, p. 487 (1998). Describes the chelation mechanism for breaking metallic emulsions.
Titration of Organozinc Reagents. Knochel, P. et al. A method to determine precise concentration using Iodine, effectively removing active reagent for analytical purposes. Synthesis2006 , 890.[3]
Destruction of Hazardous Chemicals in the Laboratory.Lunn, G.; Sansone, E.B. Wiley-Interscience.
Technical Support Center: High-Purity Crystallization of Methyl(propylthio)zinc Precursors
Case ID: ZnS-Precursor-001 Subject: Solvent Systems for Cluster Recrystallization Status: Active Guide Assigned Specialist: Senior Application Scientist, Organometallics Division Executive Summary & Chemical Context[1][2...
Executive Summary & Chemical Context[1][2][3][4][5][6]
Methyl(propylthio)zinc (
) is a single-source precursor used primarily for the deposition of Zinc Sulfide (ZnS) thin films or quantum dots. Unlike simple organometallics, this compound exists as a cyclic oligomer (typically a hexamer or pentamer) in the solid state.
The Critical Challenge: The "cluster" nature of this molecule means its solubility is driven by a delicate balance between the lipophilic alkyl chains and the inorganic Zn-S core.
Non-polar solvents (Hexane) often fail to dissolve the cluster aggregates.
Strongly coordinating solvents (THF, Pyridine) dissolve the compound well but destroy the cluster architecture , forming monomeric solvent adducts (e.g.,
).
Goal: This guide provides protocols to recrystallize the native cluster without degrading its oligomeric structure, ensuring high-purity precursors for CVD/ALD applications.
Solvent Compatibility Matrix
The following matrix defines the interaction between
and common laboratory solvents.
Solvent Class
Specific Solvent
Role
Compatibility Rating
Technical Notes
Aromatic Hydrocarbon
Toluene
Primary Solvent
High (Recommended)
Best balance. Dissolves the cluster at elevated temperatures (C) but allows precipitation upon cooling. Preserves cluster geometry.
Aliphatic Hydrocarbon
n-Hexane / Pentane
Anti-Solvent
Medium
Poor solubility for the cluster at RT. Excellent for layering techniques to induce slow crystal growth from Toluene.
Ether
THF
Modifier (Caution)
Low (Structural Risk)
WARNING: Lewis basicity of oxygen cleaves the Zn-S-Zn ring. Use only if a monomeric THF-adduct is the desired product.
Chlorinated
Dichloromethane (DCM)
Alternative
Medium-Low
Good solubility, but high volatility makes controlled crystallization difficult (evaporates too fast, leading to amorphous powder).
Protic
Methanol/Ethanol
Destructive
INCOMPATIBLE
FATAL ERROR: Protons () will cleave the Zn-Me bond (protonolysis), releasing Methane gas and forming Zinc Thiolates/Alkoxides.
Troubleshooting Guide: Common Failure Modes
Issue 1: "The product is 'oiling out' instead of crystallizing."
Diagnosis: Liquid-Liquid Phase Separation (LLPS). The energetic barrier to form a crystal lattice is higher than the barrier to form an amorphous liquid droplet.
Root Cause A: Solution is too concentrated (supersaturation is too high).
Root Cause B: Cooling rate was too rapid (thermal shock).
Corrective Action: Re-heat the solution to redissolve the oil. Add 10-15% more Toluene. Turn off the heat source and allow the oil bath to cool to room temperature overnight (insulate the flask with foil).
Issue 2: "White precipitate formed immediately upon adding solvent."
Diagnosis: Hydrolysis or Polymerization.
Root Cause A (Hydrolysis): Ingress of moisture/air. The white solid is likely Zinc Oxide (ZnO) or insoluble Zinc hydroxide species.
Root Cause B (Polymerization): If the solvent is too non-polar (pure Hexane), the clusters may aggregate into insoluble coordination polymers.
Corrective Action:
Test: Add a drop of dry THF. If it dissolves, it was a polymer (recoverable). If it remains cloudy, it is hydrolyzed oxide (irreversible trash).
Issue 3: "No crystals formed after 48 hours at -20°C."
Diagnosis: Undersaturation.
Root Cause: Too much solvent was used, or the compound is too soluble in the chosen medium.
Corrective Action: Connect to Schlenk line vacuum. Remove 30% of the solvent volume. Re-cool. Alternatively, carefully layer dry Hexane (ratio 1:1) on top of the Toluene solution.
Standard Operating Procedure (SOP): Recrystallization Workflow
Prerequisites:
Atmosphere: Strict Inert Gas (Argon/Nitrogen).
Glassware: Schlenk tubes, flame-dried.
Solvents: Anhydrous, degassed (Freeze-Pump-Thaw).
Protocol A: The Thermal Gradient Method (Preferred)
Dissolution: Place crude
in a Schlenk tube. Add anhydrous Toluene (approx. 10 mL per gram).
Heating: Heat to
C. The solution should become clear.
Note: If solids remain at
C, perform a hot filtration using a cannula filter to remove inorganic impurities (ZnS/ZnO).
Controlled Cooling:
Step 1: Place the hot Schlenk tube in a Dewar flask filled with hot water (
C).
Step 2: Allow the entire system to cool to Room Temperature (RT) naturally over 4-6 hours.
Step 3: Once at RT, move to a
C freezer.
Harvesting: Decant the supernatant via cannula. Wash crystals with cold (
C) Hexane. Dry under vacuum.
Protocol B: The Layering Method (For X-Ray Quality Crystals)
Dissolve the cluster in a minimum amount of Toluene at Room Temperature.
Carefully layer Hexane (3x volume) on top of the Toluene solution. Do not mix.
Allow diffusion to occur undisturbed for 3-5 days.
Visualizing the Workflow
Diagram 1: The Recrystallization Decision Tree
Caption: Logical workflow for processing crude methyl(propylthio)zinc, including corrective loops for common phase-separation issues.
Frequently Asked Questions (FAQ)
Q: Can I use THF to speed up dissolution?A: Technically yes, but scientifically no , unless you want the THF-adduct. THF coordinates to the Zinc center, breaking the
ring structure. This alters the precursor's decomposition temperature and vapor pressure, potentially affecting downstream ZnS film quality.
Q: My Toluene solution turned yellow. Is this normal?A: A slight yellow tint is acceptable (often due to trace thiol oxidation). However, a deep orange or brown color indicates significant decomposition or contamination. If this occurs, check your inert gas line for oxygen leaks.
Q: Why do I need to wash with cold Hexane?A: The cluster has marginal solubility in Hexane at room temperature. Washing with warm or RT Hexane will redissolve your hard-earned crystals and lower your yield.
References
Malik, M. A., et al. (2001). "Synthesis and Characterization of Alkylzinc Thiolate Complexes: Precursors for Zinc Sulfide." Chemistry of Materials, 13(3), 913-920.
O'Brien, P., et al. (2014). "Single-Source Precursors for the Deposition of Semiconductor Thin Films." Chemical Reviews, 114(11), 5572-5619.
Vittal, J. J. (2007). "Chemistry of molecular precursors for semiconductor nanoparticles." Accounts of Chemical Research, 40(12), 1267-1277.
Reference Data & Comparative Studies
Validation
Spectroscopic Validation of Zn-S Bond Formation: A Comparative Guide
Part 1: Core Directive & The "Silent" Zinc Challenge Zinc (Zn²⁺) is the "dark matter" of the spectroscopic world. With a closed-shell d¹⁰ electronic configuration , it is diamagnetic and colorless, rendering it invisible...
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Core Directive & The "Silent" Zinc Challenge
Zinc (Zn²⁺) is the "dark matter" of the spectroscopic world. With a closed-shell d¹⁰ electronic configuration , it is diamagnetic and colorless, rendering it invisible to standard EPR and UV-Vis techniques. Yet, the formation of Zinc-Sulfur (Zn-S) bonds is the structural linchpin of zinc fingers, metallothioneins, and emerging ZnS-based drug delivery nanoparticles.
This guide does not merely list methods; it compares the four primary "products" (methodologies) available to you for validating these bonds. We analyze them based on fidelity, accessibility, and information content , helping you choose the right tool for your specific experimental constraints.
The Strategic Landscape
For Absolute Structural Truth: X-ray Absorption Spectroscopy (EXAFS).
For Benchtop Quantification: Cobalt(II) Substitution Assays.
For Coordination Geometry: ¹¹³Cd NMR Surrogate Probing.
For Direct Vibrational Evidence: Raman Spectroscopy.[1]
Part 2: Comparative Analysis of Validation Methodologies
X-ray Absorption Spectroscopy (EXAFS/XANES)
The Gold Standard. When you need to prove de novo bond formation or precise bond lengths (±0.02 Å), there is no alternative.
Mechanism: High-energy X-rays eject core electrons (photoelectrons). The back-scattering of these electrons off neighboring atoms (Sulfur) creates interference patterns (EXAFS oscillations) that are mathematically transformed into a radial distribution function.
Why it wins: It sees Zinc directly. It distinguishes Zn-S (2.3 Å) from Zn-O/N (2.0 Å) based on bond length and scattering amplitude.
The Cost: Requires synchrotron radiation (beamline access), high concentration (~1 mM), and frozen samples to prevent radiation damage.
Cobalt(II) Substitution Assay (UV-Vis)
The Benchtop Workhorse. Since Zn(II) is silent, we replace it with Co(II) (d⁷, high spin). Co(II) shares similar ionic radius and coordination preferences but possesses rich d-d transitions and charge transfer bands.
Mechanism: Ligand-to-Metal Charge Transfer (LMCT).[2] Sulfur is a soft base; Co(II) is an intermediate acid. The S⁻ → Co(II) electron transfer creates an intense absorption band in the near-UV.
Key Marker: A distinct absorption band at ~310–340 nm .
Quantification: The extinction coefficient (
) at ~320 nm is directly proportional to the number of thiolate ligands ( per Co-S bond).[3]
¹¹³Cd NMR Surrogate Probing
The Geometric Scout. Cadmium (Cd²⁺) is a d¹⁰ congener of Zinc but has a spin-1/2 nucleus sensitive to its chemical environment.
Mechanism: ¹¹³Cd chemical shifts span over 900 ppm.[4] The shift is dominated by the descreening effect of ligands. Sulfur ligands cause massive downfield shifts compared to Nitrogen or Oxygen.
The Vibrational Fingerprint. Ideal for materials (ZnS nanoparticles) and high-concentration protein samples.
Mechanism: Inelastic scattering of light probes molecular vibrations.
Key Marker:
Zn-S Stretch: Low-frequency region 250–350 cm⁻¹ .
S-H Stretch Disappearance: The loss of the cysteine S-H band at ~2550 cm⁻¹ is a crucial negative indicator of bond formation (deprotonation and coordination).
Part 3: Data Presentation & Comparison
Table 1: Methodological Decision Matrix
Feature
EXAFS
Co(II) UV-Vis
¹¹³Cd NMR
Raman
Primary Output
Bond length (Å) & Coord. #
Ligand count (S-Zn) & Geometry
Coordination Geometry
Bond Vibration & S-H loss
Sample State
Frozen Solution / Solid
Solution (Anaerobic pref.)
Solution
Solid / Solution
Sensitivity
Moderate (~1 mM)
High (µM range)
Low (mM range)
Low (mM range)
Directness
Direct (Probes Zn)
Indirect (Probes Co)
Indirect (Probes Cd)
Direct (Probes Bond)
Key Spectral Signal
Fourier Transform Peak @ ~2.3 Å
LMCT Band @ ~320 nm
Shift > 600 ppm (for S₄)
Peak @ ~290-350 cm⁻¹
Accessibility
Low (Synchrotron)
High (Standard Lab)
Medium (High-field NMR)
Medium (Laser setup)
Part 4: Experimental Protocols
Protocol A: Cobalt(II) Substitution Assay (The "Surrogate" Method)
Best for: Rapidly determining if your protein binds Zinc via Cysteine residues.
Reagents:
Apo-protein (Zn-free).
CoCl₂ or Co(NO₃)₂ stock solution (standardized).
Buffer: HEPES or Tris (pH 7.0–7.5). Avoid phosphate or DTT (competing ligands).
Workflow:
Preparation: Dilute apo-protein to ~50 µM in degassed buffer (anaerobic conditions prevent Co(II) oxidation).
Titration: Add Co(II) in 0.2 equivalent increments.
Measurement: Record UV-Vis spectra (250–800 nm) after each addition.
Analysis (The "Blue Shift"):
Monitor 310–340 nm (LMCT band).
Monitor 550–750 nm (d-d transitions). Tetrahedral Co(II) gives an intense blue color (
) with multiple fine structure peaks. Octahedral Co(II) is weak pink ().
Validation: Plot Absorbance vs. [Co]/[Protein] ratio. A break point at 1.0 indicates 1:1 stoichiometry.
Protocol B: EXAFS Sample Preparation
Best for: Definitive structural proof for publication.
Concentration: Concentrate Zn-protein complex to >1 mM (approx 10-15 mg/mL for a 10 kDa protein).
Cryoprotection: Add 20-30% glycerol to prevent ice crystal formation which causes Bragg diffraction glitches.
Loading: Load into Lucite or Kapton cells.
Freezing: Flash freeze in liquid nitrogen immediately. Never allow the sample to thaw before beamline analysis.
Part 5: Visualization & Logic Flow
Diagram 1: Method Selection Decision Tree
Caption: Strategic decision tree for selecting the optimal Zn-S validation method based on sample type and required resolution.
Caption: Logical workflow for interpreting Co(II) UV-Vis spectra to determine coordination geometry and sulfur content.
References
Maret, W. (2021). "The Bioinorganic Chemistry of Mammalian Metallothioneins." Chemical Reviews. Link
Vasak, M., & Kagi, J. H. (1981). "Metal thiolate clusters in cobalt(II)-metallothionein." Proceedings of the National Academy of Sciences. Link
Summers, M. F. (1988).[2] "113Cd NMR Spectroscopy of Coordination Compounds and Proteins." Coordination Chemistry Reviews. (Cited for 113Cd Shift Ranges: S4 sites @ ~600-750 ppm).
Henson, M. J., et al. (2013).[1] "Sequential oxidations of thiolates and the cobalt metallocenter in a synthetic metallopeptide." Inorganic Chemistry. Link
Penner-Hahn, J. E. (2005). "Characterization of Zinc Sites in Metalloproteins using X-ray Absorption Spectroscopy." Methods in Enzymology. (Standard reference for EXAFS bond lengths).
Benchmarking catalytic activity of MeZnSPr against zinc alkoxides
Publish Comparison Guide: Benchmarking Catalytic Activity of MeZnSPr vs. Zinc Alkoxides Part 1: Executive Summary & Technical Verdict The Verdict: MeZnSPr (Methylzinc Isopropylthiolate) serves as a specialized alternativ...
Author: BenchChem Technical Support Team. Date: February 2026
Publish Comparison Guide: Benchmarking Catalytic Activity of MeZnSPr vs. Zinc Alkoxides
Part 1: Executive Summary & Technical Verdict
The Verdict:MeZnSPr (Methylzinc Isopropylthiolate) serves as a specialized alternative to standard Zinc Alkoxides (e.g., MeZnOiPr) for the Ring-Opening Polymerization (ROP) of cyclic esters like lactide and
-caprolactone.
While Zinc Alkoxides are the industry standard for high-activity "living" polymerization, they suffer from extreme moisture sensitivity and limited end-group functionalization options. MeZnSPr distinguishes itself by offering thioester end-group fidelity and enhanced moisture tolerance , albeit with a distinct kinetic profile characterized by a slower initiation rate (
) due to its high-order aggregation (octameric) in the resting state.
Best For:
Zinc Alkoxides: High-throughput synthesis of Polylactide (PLA) where rate (
) is critical.
MeZnSPr: Precision synthesis requiring thioester-functionalized telechelic polymers or applications requiring higher tolerance to protic impurities.
Part 2: Mechanistic Basis & Structural Causality[1][2]
To understand the performance gap, one must analyze the structural causality of the catalyst precursors.
Structural Aggregation (The Kinetic Bottleneck)
Zinc Alkoxides (MeZnOiPr): Typically exist as tetramers
in solution. The energy barrier to dissociate into the active monomeric species is moderate, leading to rapid initiation.
MeZnSPr: Exists as a robust octamer
in the solid state and hexamer/octamer equilibrium in non-polar solvents (Coates & Ridley, 1965). The high thermodynamic stability of the -sulfur bridges creates a significant induction period, as the catalyst must de-aggregate before coordinating with the monomer.
The "Switch" Mechanism
Unlike alkoxides, which propagate as alkoxides throughout the reaction, MeZnSPr undergoes a chemical identity switch after the first insertion:
Initiation: The nucleophilic thiolate (-SPr) attacks the carbonyl carbon of the lactide.
Transformation: The ring opens, and the zinc center coordinates to the newly formed alkoxide oxygen.
Propagation: The active species is now a Zinc-Alkoxide .
Implication: The propagation rate constant (
) of MeZnSPr is chemically identical to that of Zinc Alkoxides after the first turnover. Any difference in global rate is strictly due to the initiation rate () and aggregate stability.
Figure 1: The mechanistic pathway highlights the de-aggregation bottleneck and the transformation of the thiolate initiator into an active alkoxide propagating species.[1][2]
Part 3: Experimental Benchmarking
Comparative Data Table
Data simulated based on standard kinetic profiles of organozinc initiators (e.g., Chisholm et al., Coates et al.).
Metric
Zinc Alkoxide (MeZnOiPr)
MeZnSPr (Thiolate)
Performance Delta
Initiation Rate ()
Fast ()
Slow ()
Alkoxide is ~100x faster to initiate.
Propagation Rate ()
High
High (Identical)
No difference after initiation.
Induction Period
Negligible
Significant
MeZnSPr requires thermal activation or time.
PDI ()
Narrow (1.05 - 1.10)
Broader (1.15 - 1.30)
Broadening due to slow initiation ().
End-Group
Ester (-OiPr)
Thioester (-SPr)
MeZnSPr allows orthogonal functionalization.
Moisture Tolerance
Low (Hydrolyzes instantly)
Moderate
Thiolates are less basic/hygroscopic.
Protocol: Benchmarking ROP Activity
Use this self-validating protocol to reproduce the comparison.
Materials:
MeZnSPr: Synthesized by reacting
(1.2M in toluene) with Isopropanethiol (HSPr) at -78°C, warmed to RT. Recrystallize from hexane to isolate the octamer.
MeZnOiPr: Synthesized similarly using Isopropanol.
Monomer: rac-Lactide (Recrystallized x3 from dry toluene).
Workflow:
Preparation: In a glovebox (
ppm), prepare a 1.0 M solution of rac-Lactide in -toluene.
Initiation: Add catalyst ([M]0/[I]0 = 100).
Vial A: MeZnOiPr (10 mM final).
Vial B: MeZnSPr (10 mM final).
Monitoring: Transfer to J-Young NMR tubes. Monitor kinetics via
NMR at 25°C.
Track: Methine proton of lactide (
5.0 ppm) vs. Polymer ( 5.2 ppm).
Validation Check:
Plot
vs. time.
Expectation: Vial A (Alkoxide) will be linear through the origin. Vial B (Thiolate) will show a non-linear "lag" phase (induction) before becoming linear.
Part 4: Kinetic Analysis & Interpretation
The rate law for both systems generally follows first-order kinetics with respect to monomer:
Where .
Critical Insight for Researchers:
If you observe broad dispersity (PDI > 1.2) with MeZnSPr, it is not due to side reactions (transesterification), but due to slow initiation (
).
Correction: To narrow the PDI with MeZnSPr, increase the reaction temperature (e.g., to 70°C). Higher thermal energy shifts the octamer
monomer equilibrium toward the active monomer, increasing relative to .
Figure 2: Kinetic profiles showing the distinct induction period of the thiolate species.
Part 5: References
Coates, G. E., & Ridley, D. (1965). The association of methylzinc isopropyl sulphide and of ethylzinc ethyl sulphide. Journal of the Chemical Society (Resumed), 1870-1873. Link
Foundational text establishing the octameric structure of MeZnSPr.
Chisholm, M. H., et al. (2003). Single-Site Metal Alkoxide Catalysts for the Ring-Opening Polymerization of Lactides. Chemical Reviews, 103(7). Link
Authoritative review on Zinc Alkoxide mechanisms.
Börner, J., et al. (2010). Zinc Thiolate Complexes as Initiators for the Ring-Opening Polymerization of ε-Caprolactone. Dalton Transactions. Link
Comparative study on thiolate vs alkoxide activity.
Disclaimer: This guide is intended for research purposes. All organozinc compounds are pyrophoric and must be handled under inert atmosphere.
A Researcher's Guide to the Safe Disposal of Methyl(propylthio)zinc
For the diligent researcher, the synthesis and application of novel organometallic compounds like methyl(propylthio)zinc are at the forefront of discovery. However, with great innovation comes the profound responsibility...
Author: BenchChem Technical Support Team. Date: February 2026
For the diligent researcher, the synthesis and application of novel organometallic compounds like methyl(propylthio)zinc are at the forefront of discovery. However, with great innovation comes the profound responsibility of ensuring safety, not only during the compound's use but also in its proper disposal. This guide provides a comprehensive, step-by-step framework for the safe and effective neutralization and disposal of methyl(propylthio)zinc, grounding every recommendation in established safety protocols and the inherent reactivity of organozinc reagents.
Understanding the Inherent Risks of Methyl(propylthio)zinc
Methyl(propylthio)zinc, as an alkylzinc compound, should be presumed to be pyrophoric, meaning it can spontaneously ignite in air.[1] Furthermore, its classification as an organometallic reagent suggests a high reactivity with protic substances, including water, which can lead to the release of flammable gases. The presence of the propylthio group may modulate its reactivity compared to simpler dialkylzincs, but the fundamental hazards associated with the carbon-zinc bond remain paramount. Therefore, all handling and disposal procedures must be conducted with the utmost care, under an inert atmosphere, and with appropriate personal protective equipment.
Essential Safety and Handling Infrastructure
Before commencing any disposal procedures, it is imperative to have the appropriate safety measures in place. This is not merely a checklist, but a foundational requirement for the safe handling of reactive chemical species.
Personal Protective Equipment (PPE):
Flame-retardant lab coat: Essential for protection against fire hazards.
Chemical splash goggles and a face shield: To protect the eyes and face from splashes of the reagent or quenching solution.
Heavy-duty, chemical-resistant gloves: Nitrile gloves may be suitable for incidental contact, but butyl rubber or neoprene gloves are recommended for direct handling.[2]
Engineering Controls:
Inert atmosphere glovebox: The ideal environment for handling and the initial stages of quenching pyrophoric materials.
Fume hood: If a glovebox is not available, all operations must be conducted in a certified chemical fume hood with the sash at the lowest practical height.
Inert gas supply: A reliable source of dry nitrogen or argon is crucial for maintaining an inert atmosphere.
Step-by-Step Disposal Protocol for Methyl(propylthio)zinc
The following procedure is designed for the safe quenching and disposal of residual amounts of methyl(propylthio)zinc. This protocol is based on established methods for the neutralization of pyrophoric organometallic reagents.[2][3][4][5]
Part 1: Quenching of Residual Methyl(propylthio)zinc
The primary objective of quenching is to slowly and controllably react the pyrophoric material to form less reactive byproducts.
Materials Required:
An appropriate-sized, three-necked, round-bottom flask equipped with a magnetic stir bar, a gas inlet adapter, and a rubber septum.
An ice-water bath.
An inert solvent such as heptane or toluene.
Anhydrous isopropanol.
Anhydrous methanol.
Deionized water.
Syringes and needles for the transfer of liquids under an inert atmosphere.
Procedure:
Inert Atmosphere: The entire apparatus must be thoroughly dried and purged with an inert gas (nitrogen or argon). Maintain a positive pressure of the inert gas throughout the procedure.
Dilution: Transfer the residual methyl(propylthio)zinc to the reaction flask under an inert atmosphere. Dilute the reagent with a significant volume of an inert, high-boiling point solvent like heptane or toluene.[3][5] The goal is to create a dilute solution (typically <10% concentration) to better manage the heat generated during quenching.
Cooling: Place the reaction flask in an ice-water bath to dissipate the heat that will be generated during the quenching process.[3]
Initial Quenching with Isopropanol: Slowly, and in a dropwise manner, add anhydrous isopropanol to the stirred, cooled solution of methyl(propylthio)zinc.[2][3][5] Each drop will likely produce gas and some localized heat. The rate of addition should be controlled to prevent excessive gas evolution or a rapid temperature increase. Continue the slow addition until the visible signs of reaction (e.g., bubbling) subside.
Secondary Quenching with Methanol: Once the reaction with isopropanol is complete, slowly add anhydrous methanol.[2][3][5] Methanol is more reactive than isopropanol and will help to ensure that all of the organozinc compound has been consumed.
Final Quenching with Water: After the reaction with methanol has ceased, very cautiously add deionized water dropwise.[3][5] This final step will hydrolyze any remaining reactive species.
Equilibration: Once the addition of water is complete, remove the ice bath and allow the mixture to slowly warm to room temperature while stirring.
Part 2: Decontamination of Laboratory Equipment
Any equipment that has come into contact with methyl(propylthio)zinc, including syringes, needles, and glassware, must be decontaminated.
Procedure:
Rinsing: Rinse the equipment multiple times with a high-boiling point inert solvent (e.g., toluene).
Quenching of Rinsate: The solvent rinses will contain residual pyrophoric material and must be quenched using the same procedure outlined in Part 1.[4]
Final Cleaning: After quenching the rinsate, the glassware can be carefully washed with a suitable detergent and water.
Part 3: Waste Management
The quenched solution and any contaminated materials must be disposed of as hazardous waste.
Procedure:
Waste Container: Transfer the quenched solution to a clearly labeled hazardous waste container.
Labeling: The label should include the chemical composition of the waste (e.g., "Toluene, Isopropanol, Methanol, Water, and hydrolyzed zinc compounds").
Contaminated Materials: Any solid waste, such as gloves and paper towels, that may have come into contact with methyl(propylthio)zinc should be quenched with isopropanol before being placed in a designated solid hazardous waste container.
Disposal: Arrange for the collection of the hazardous waste by your institution's environmental health and safety department.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the safe disposal of methyl(propylthio)zinc.
Caption: Decision workflow for quenching methyl(propylthio)zinc.
Quantitative Data Summary
Parameter
Recommendation
Rationale
Dilution Concentration
< 10% w/v
To control the exothermicity of the quenching reaction.
Quenching Temperature
0 °C
To effectively dissipate the heat generated during the reaction.
Rate of Addition
Dropwise
To prevent a runaway reaction and excessive gas evolution.
Conclusion
The responsible management of reactive organometallic compounds like methyl(propylthio)zinc is a non-negotiable aspect of laboratory safety. By adhering to the detailed procedures outlined in this guide, researchers can confidently and safely neutralize and dispose of these valuable yet hazardous materials, ensuring a secure environment for themselves and their colleagues. Always consult your institution's specific safety protocols and environmental health and safety department for any additional requirements.
References
UCLA Chemistry and Biochemistry. (n.d.). Procedures for Safe Use of Pyrophoric Liquid Reagents. Retrieved from [Link]
University of California, Irvine Environmental Health & Safety. (2024, January 29). Procedures for Safe Use of Pyrophoric Organolithium Reagents. Retrieved from [Link]
Pacific Northwest National Laboratory. (n.d.). Handling Pyrophoric Reagents. Retrieved from [Link]
Anastasia, T. (2021). A Report on Reagents and its Quenching Methods. Research & Reviews: Journal of Chemistry. Retrieved from [Link]
Syracuse University Environmental Health & Safety Services. (2022, October 3). Pyrophoric Materials. Retrieved from [Link]
LibreTexts Chemistry. (2023, January 15). Organozinc Chemistry. Retrieved from [Link]
University of California, Santa Barbara Environmental Health & Safety. (n.d.). Quenching and Disposal of Pyrophoric Solids. Retrieved from [Link]
Wikipedia. (n.d.). Organozinc chemistry. Retrieved from [Link]
Carnegie Mellon University. (n.d.). Pyrophoric Handling Procedure. Retrieved from [Link]
Knochel, P. (n.d.). Preparation and Applications of Functionalized Organozinc Compounds. In Science of Synthesis.
Central Washington University. (n.d.). Safe Handling of Pyrophoric Chemicals. Retrieved from [Link]
National Institutes of Health Division of Safety. (2025). Managing Pyrophoric and Water Reactive Chemicals in the Laboratory. Retrieved from [Link]
EPFL. (n.d.). Protocol for quenching reactive chemicals. Retrieved from [Link]
Science Ready. (n.d.). Safe Handling & Disposal of Organic Substances – HSC Chemistry. Retrieved from [Link]
ResearchGate. (2025, August 10). Highly Efficient, General Procedure for the Preparation of Alkylzinc Reagents from Unactivated Alkyl Bromides and Chlorides. Retrieved from [Link]
MEL Science. (n.d.). Chemical and physical properties of zinc. Retrieved from [Link]
Carl ROTH. (n.d.). Zinc - Safety Data Sheet. Retrieved from [Link]
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